4-Phenylcycloheptan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-phenylcycloheptan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
InChI Key |
NVBYQZRSPAYDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4-Phenylcycloheptan-1-amine: An Uncharted Pharmacological Landscape
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for 4-Phenylcycloheptan-1-amine. To date, no specific studies detailing its pharmacological properties, binding affinities, or signaling pathways have been published. Consequently, the creation of an in-depth technical guide with quantitative data and detailed experimental protocols is not feasible at this time.
While direct evidence is absent, the structural characteristics of this compound, specifically the presence of a phenyl group attached to a cycloheptylamine moiety, suggest potential interactions with biological systems, particularly the central nervous system. This hypothesis is predicated on the known activities of structurally analogous compounds.
Insights from Structurally Related Compounds
Compounds bearing a phenylcycloalkylamine scaffold have been explored for their neuropharmacological activities. For instance, derivatives of phenylcyclohexylamine (a six-membered ring analogue) are known to interact with various receptors in the brain. These interactions can lead to a range of effects, though it is crucial to note that a change in the cycloalkane ring size from six to seven carbons, as in this compound, can significantly alter the pharmacological profile.
The broader class of aralkylamines, to which this compound belongs, encompasses a wide array of biologically active molecules. These compounds are characterized by an amino group attached to an alkyl chain which is, in turn, connected to an aromatic ring. Many aralkylamines function as neurotransmitters, neuromodulators, or psychoactive drugs due to their ability to interact with monoamine transporters and receptors.
Postulated, but Unverified, Areas of Investigation
Given the structural motifs present in this compound, future research could logically investigate its potential activity in the following areas:
-
Monoamine Transporter Interactions: A primary avenue of investigation would be to assess the binding affinity and functional activity of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Many psychoactive compounds derive their effects from modulating the reuptake of these key neurotransmitters.
-
Receptor Binding Profile: Screening for binding affinity at a broad panel of central nervous system receptors would be essential. This would include, but not be limited to, dopaminergic, serotonergic, adrenergic, and glutamatergic receptors. For example, some phenylcycloalkylamines have been shown to interact with NMDA receptors.
Future Research Directions
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be required. The following experimental workflow outlines a potential path forward.
Figure 1. A potential experimental workflow for characterizing the pharmacological profile of this compound.
Conclusion
The mechanism of action of this compound remains an open question within the scientific community. While the chemical structure suggests potential for neuropharmacological activity, a lack of empirical data precludes any definitive statements. The path to understanding its biological role will require foundational research, including synthesis, in vitro screening, and in vivo characterization. For researchers and drug development professionals, this compound represents a truly novel chemical entity with unexplored potential.
A Technical Guide to the Putative Discovery and Synthesis of 4-Phenylcycloheptan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases contain no specific records for the discovery, history, or biological activity of 4-Phenylcycloheptan-1-amine. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis and potential discovery pathway based on established principles of organic chemistry and the history of drug discovery for structurally related compounds.
Introduction: The Phenylcycloalkylamine Scaffold
The phenylcycloalkylamine moiety is a recognized structural motif in medicinal chemistry. The presence of a lipophilic phenyl group and a cycloalkyl scaffold, combined with a basic amine, provides a versatile template for designing compounds that can interact with various biological targets, particularly within the central nervous system (CNS). While specific data on this compound is absent, the exploration of such a molecule would be a logical step in the broader investigation of this chemical class for potential therapeutic applications. The history of drug discovery is rich with examples of systematic modifications of known pharmacophores to explore structure-activity relationships (SAR).[1][2][3][4]
Hypothetical Discovery and Historical Context
The discovery of a novel compound like this compound can be contextualized within the evolution of modern drug discovery.[1][2] Initially, drug development relied on natural products.[1][3] The late 19th and early 20th centuries saw the rise of synthetic chemistry, allowing for the creation of novel molecular entities.[2]
A plausible timeline for the "discovery" of this compound would likely place it within the mid-to-late 20th century, a period characterized by extensive exploration of synthetic scaffolds for CNS activity. The development of related compounds, such as phencyclidine (a phenylcyclohexylpiperidine) in the 1950s, spurred interest in other phenylcycloalkylamines. Researchers would have systematically varied the size of the cycloalkyl ring and the nature of the amine substituent to optimize properties like potency, selectivity, and pharmacokinetic profiles. The synthesis of cycloheptane derivatives for potential therapeutic use continues to be an active area of research.[5]
Synthetic Protocols
The most direct and widely used method for the synthesis of this compound would be the reductive amination of the corresponding ketone, 4-phenylcycloheptanone.[6][7] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine.[6][8]
Synthesis of the Precursor: 4-Phenylcycloheptanone
The synthesis of the ketone precursor is a critical first step. While specific literature for 4-phenylcycloheptanone is scarce, analogous syntheses for substituted cyclohexanones and other cyclic ketones are well-documented.[9][10] A plausible route would involve the Friedel-Crafts acylation of benzene with a suitable cycloheptene-derived acyl halide or anhydride, followed by reduction of the resulting unsaturated ketone.
Reductive Amination Protocol
Reductive amination is a robust and versatile method for amine synthesis.[6][7][11] Several reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.[6][8]
Experimental Workflow:
References
- 1. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]
- 2. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]
- 3. History of drug discovery | PPT [slideshare.net]
- 4. toc.library.ethz.ch [toc.library.ethz.ch]
- 5. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 10. Cyclohexanone synthesis [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
4-Phenylcycloheptan-1-amine: A Review of a Novel Compound and its Analogs
A comprehensive literature review reveals a notable absence of scientific data on 4-Phenylcycloheptan-1-amine. To date, there are no published studies detailing its synthesis, chemical properties, or biological activity. In light of this, this technical guide will focus on its close structural analog, 4-phenylcyclohexan-1-amine, a compound with available data that may offer insights into the potential characteristics of the requested molecule.
It is imperative to note that while structurally similar, the substitution of a cyclohexyl ring for a cycloheptyl ring can significantly alter the chemical and pharmacological properties of a molecule. Therefore, the information presented herein on 4-phenylcyclohexan-1-amine should be considered as a point of reference and not as a direct representation of this compound.
Overview of 4-Phenylcyclohexan-1-amine
4-Phenylcyclohexan-1-amine is a versatile organic compound that has found applications in various fields, including pharmaceutical development and material science. Its structure, featuring a cyclohexane ring substituted with a phenyl and an amino group, makes it a valuable building block in the synthesis of more complex molecules.[1] In the realm of neuropharmacology, its structural characteristics are of interest for their potential to modulate neurotransmitter systems.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of 4-phenylcyclohexan-1-amine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| CAS Number | 19992-45-1 | [1] |
| Appearance | Solid, beige powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of 4-Phenylcyclohexan-1-amine
The synthesis of 4-phenylcyclohexan-1-amine typically proceeds through a two-step process involving the formation of the precursor, 4-phenylcyclohexanone, followed by its conversion to the amine via reductive amination.
Synthesis of 4-Phenylcyclohexanone
Reductive Amination of 4-Phenylcyclohexanone
The conversion of 4-phenylcyclohexanone to 4-phenylcyclohexan-1-amine is achieved through reductive amination. This method involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent. While a specific, detailed protocol for this exact transformation is not available, the general procedure for reductive amination of cyclohexanones is well-established.
General Experimental Protocol for Reductive Amination: A general protocol for the reductive amination of a cyclohexanone derivative would involve the following steps. Please note, this is a generalized procedure and would require optimization for the specific substrate.
-
Imine Formation: 4-phenylcyclohexanone is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) and treated with an excess of an ammonia source (e.g., ammonia in methanol, ammonium acetate). The reaction is stirred, often at room temperature, to allow for the formation of the intermediate imine.
-
Reduction: A reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). The choice of reducing agent can influence the reaction conditions and work-up procedure.
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted reagents. This typically involves quenching the reaction, extraction with an organic solvent, and washing of the organic layer. The final product is then purified, commonly by column chromatography or distillation.
Potential Biological and Pharmacological Activity
While specific pharmacological data such as IC₅₀ or Kᵢ values for 4-phenylcyclohexan-1-amine are not available in the public domain, the broader class of arylcyclohexylamines is known to possess a range of biological activities. These compounds are recognized for their potential as NMDA receptor antagonists, dopamine reuptake inhibitors, and μ-opioid receptor agonists.
Research suggests that 4-phenylcyclohexan-1-amine may serve as a building block for the development of antidepressants and analgesics.[1] This points towards a potential interaction with neurotransmitter systems in the central nervous system. One study on the major metabolite of phencyclidine, 1-phenylcyclohexylamine, which shares a structural resemblance, indicated an effect on the efflux of dopamine in the rat neostriatum.
Based on the limited available information and the pharmacology of related compounds, a hypothetical mechanism of action for 4-phenylcyclohexan-1-amine could involve the modulation of dopaminergic signaling.
Conclusion
References
Structural Characterization of 4-Phenylcycloheptan-1-amine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the structural characterization of 4-Phenylcycloheptan-1-amine. Due to the absence of publicly available experimental data for this specific compound, this document presents a projected analysis based on established principles of organic spectroscopy and analytical chemistry. It is intended to serve as a predictive framework for researchers, scientists, and drug development professionals. The guide outlines detailed experimental protocols for key analytical techniques, presents anticipated quantitative data in structured tables, and includes visualizations of workflows and logical relationships to aid in understanding the characterization process.
Introduction
This compound is a small molecule featuring a cycloheptane ring substituted with a phenyl group and an amine functional group. Its structural elucidation is fundamental to understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. A thorough characterization relies on a combination of spectroscopic techniques to determine its connectivity, stereochemistry, and exact mass. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. This data is hypothetical and based on the analysis of its constituent functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| 7.35 - 7.20 | m | 5H | Ar-H |
| 3.10 | m | 1H | CH -NH₂ |
| 2.85 | m | 1H | CH -Ph |
| 1.90 - 1.50 | m | 10H | Cycloheptyl CH ₂ |
| 1.45 | br s | 2H | NH ₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Proposed Assignment |
| 145.0 | Ar C (quaternary) |
| 128.5 | Ar C H |
| 126.2 | Ar C H |
| 55.0 | C H-NH₂ |
| 45.0 | C H-Ph |
| 38.0 | Cycloheptyl C H₂ |
| 28.0 | Cycloheptyl C H₂ |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion Type | Adduct | Predicted m/z |
| Molecular Ion | [M+H]⁺ | 190.1590 |
| Sodium Adduct | [M+Na]⁺ | 212.1409 |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
2D NMR (COSY & HSQC):
-
Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and elemental formula.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Source parameters: capillary voltage of 3.5 kV, cone voltage of 30 V, desolvation temperature of 350°C.
-
Use a suitable lock mass calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental formula based on the accurate mass and isotopic pattern.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify characteristic absorption bands. Expected bands for this compound include:
-
N-H stretch: 3400-3250 cm⁻¹ (amine)
-
C-H stretch (aromatic): 3100-3000 cm⁻¹
-
C-H stretch (aliphatic): 3000-2850 cm⁻¹
-
C=C stretch (aromatic): 1600-1450 cm⁻¹
-
N-H bend: 1650-1580 cm⁻¹
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the structural characterization process.
Caption: General workflow for the synthesis and structural characterization of a novel compound.
Caption: Relationship between analytical techniques and the structural information they provide.
Caption: Plausible synthetic pathway via reductive amination.
Spectroscopic and Synthetic Profile of 4-Phenylcycloheptan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 4-Phenylcycloheptan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted spectra and data from analogous structures to offer a detailed analytical profile. Furthermore, a generalized synthetic protocol for its preparation is presented, adapted from established methodologies for related cyclic amines.
Spectroscopic Data
A summary of the available predicted and expected spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.40 | m | 5H | Aromatic (C₆H₅) |
| ~3.0 - 3.2 | m | 1H | CH-NH₂ |
| ~1.5 - 2.0 | m | 12H | Cycloheptyl CH₂ |
| ~1.5 | br s | 2H | NH₂ |
Data is predicted and based on general chemical shift knowledge for similar structures.
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C (quaternary) |
| ~128 - 129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~55 | CH-NH₂ |
| ~30 - 40 | Cycloheptyl CH₂ |
Data is estimated based on typical values for phenylalkanes and cycloalkylamines.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary amine and a monosubstituted benzene ring.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3500 | N-H | Stretch (two bands for primary amine)[1][2][3][4] |
| 3000 - 3100 | C-H | Aromatic Stretch |
| 2850 - 2950 | C-H | Aliphatic Stretch |
| 1580 - 1650 | N-H | Bend (scissoring)[1] |
| 1450 - 1600 | C=C | Aromatic Ring Stretch |
| 1000 - 1250 | C-N | Stretch[1] |
| 690 - 770 | C-H | Aromatic Out-of-Plane Bend (monosubstituted) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 172 | [M-NH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general and robust method for the reductive amination of a corresponding ketone (4-Phenylcycloheptanone) can be adapted from established procedures for the synthesis of cyclic amines.
Synthesis of this compound via Reductive Amination
This procedure outlines the conversion of 4-phenylcycloheptanone to this compound.
Materials:
-
4-Phenylcycloheptanone
-
Ammonia (or ammonium acetate as a source)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable reducing agent
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylcycloheptanone in methanol.
-
Amine Source: Add an excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reduction: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Workup:
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH > 10 is achieved.
-
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be further purified by distillation or column chromatography.
Visualizations
Logical Flow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for Spectroscopic Identification.
Synthetic Pathway via Reductive Amination
This diagram outlines the key steps in the proposed synthesis of this compound.
References
The Chemical Taxonomy and Pharmacological Landscape of 4-Phenylcycloheptan-1-amine and Related Aralkylamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical taxonomy, structure-activity relationships (SAR), and pharmacological properties of aralkylamines, with a specific focus on 4-Phenylcycloheptan-1-amine. Aralkylamines are a broad class of organic compounds characterized by an alkylamine group attached to an aromatic ring system. This structural motif is prevalent in a vast array of neuropharmacologically active agents. Due to its structural similarity to known psychoactive compounds, particularly phencyclidine (PCP), this compound is predicted to interact with several key central nervous system targets, including the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma (σ) receptors. This guide summarizes the available quantitative data, details relevant experimental protocols for assessing the activity of these compounds, and provides visualizations of the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel aralkylamines for therapeutic or research purposes.
Chemical Taxonomy and Classification
Aralkylamines are organic compounds that feature an amino group attached to an alkyl chain, which in turn is substituted with an aromatic or aryl group. This broad classification encompasses a diverse range of molecules, including many endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin), as well as synthetic psychoactive substances and pharmaceuticals.
The core structure of an aralkylamine can be represented as Ar-R-NR'R'', where:
-
Ar is an aromatic or heteroaromatic ring system.
-
R is an alkyl linker.
-
N is the nitrogen atom of the amine.
-
R' and R'' can be hydrogen atoms, alkyl groups, or part of a cyclic structure.
This compound belongs to the cycloalkylamine subclass of aralkylamines. Its structure consists of a phenyl group and an amino group attached to a seven-membered cycloheptane ring. The specific placement of the phenyl group at the 4-position and the amine at the 1-position defines its unique topology. This structure is analogous to the well-studied psychoactive compound phencyclidine (1-(1-phenylcyclohexyl)piperidine), with the key differences being the larger cycloheptyl ring and the primary amine in place of the piperidine ring.
Structure-Activity Relationships (SAR) of Arylcycloalkylamines
The pharmacological activity of arylcycloalkylamines is highly dependent on their structural features. Key modifications that influence activity include the nature of the aromatic ring, the size of the cycloalkyl ring, and the substitution on the amine.
A pivotal study by McQuinn et al. (1981) investigated the SAR of phencyclidine analogues by systematically varying the size of the cycloalkyl ring from three to eight carbons.[1] This study provides the most direct insight into the likely pharmacological profile of this compound. The findings from this research are summarized in the table below.
Table 1: Quantitative SAR Data for Phencyclidine Analogues with Varying Cycloalkyl Ring Size
| Compound | Cycloalkyl Ring Size | In Vitro Binding Affinity (Ki, nM) vs. [³H]PCP | In Vivo PCP-like Activity (ED₅₀, mg/kg) |
| 1-(1-Phenylcyclopentyl)piperidine | 5 | 250 | 4.8 |
| 1-(1-Phenylcyclohexyl)piperidine (PCP) | 6 | 50 | 1.2 |
| 1-(1-Phenylcycloheptyl)piperidine | 7 | 70 | > 20 |
| 1-(1-Phenylcyclooctyl)piperidine | 8 | 60 | No PCP-like effects observed |
Data extracted from McQuinn et al., J Med Chem, 1981.[1]
The data clearly indicate that while increasing the cycloalkyl ring size from six to seven or eight carbons only modestly decreases the in vitro binding affinity for the PCP site on the NMDA receptor, it dramatically reduces or abolishes in vivo PCP-like behavioral effects.[1] This suggests that while this compound may bind to the PCP site with relatively high affinity, its functional effects in vivo may be significantly attenuated compared to PCP.
Predicted Pharmacological Targets and Signaling Pathways
Based on its structural similarity to phencyclidine and related compounds, this compound is predicted to interact with the following primary pharmacological targets:
-
NMDA Receptor: As a non-competitive antagonist at the PCP binding site within the ion channel.
-
Dopamine Transporter (DAT): As a reuptake inhibitor, leading to increased synaptic dopamine levels.
-
Sigma-1 (σ₁) Receptor: As a ligand, potentially modulating a variety of intracellular signaling processes.
The signaling pathways associated with these targets are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the core signaling cascades.
NMDA Receptor Signaling Pathway
Dopamine Transporter Signaling and Regulation
Sigma-1 Receptor Signaling
References
A Theoretical Exploration of the Potential Biological Activity of 4-Phenylcycloheptan-1-amine: An In-Depth Technical Guide
Disclaimer: As of October 2025, a thorough review of published scientific literature reveals a significant lack of specific biological activity data for 4-Phenylcycloheptan-1-amine. This document, therefore, presents a theoretical guide based on the known biological activities of structurally analogous compounds, primarily other phenylcycloalkylamines. The information herein is intended for research and drug development professionals as a speculative framework for potential investigation and should not be interpreted as established fact. All quantitative data and signaling pathways are hypothetical and require experimental validation.
Introduction: The Phenylcycloalkylamine Scaffold
Phenylcycloalkylamines are a class of organic compounds characterized by a phenyl group and an amine group attached to a cycloalkane ring. Members of this class are known to exhibit a range of biological activities, primarily interacting with the central nervous system. The specific position of the phenyl and amine groups, as well as the size of the cycloalkane ring, are critical determinants of their pharmacological profile. While derivatives with cyclopentyl and cyclohexyl rings have been studied, the cycloheptyl analog, this compound, remains largely unexplored in the public domain.
This guide will extrapolate potential biological targets, propose experimental protocols for their investigation, and visualize hypothetical mechanisms and workflows based on established knowledge of related compounds.
Hypothetical Biological Profile
Based on the structure-activity relationships of analogous compounds, this compound is predicted to interact with several key central nervous system receptors. The size of the cycloheptyl ring, being larger than the optimal cyclohexyl ring of potent phencyclidine (PCP) analogs, may influence its affinity and efficacy at these targets.[1]
-
NMDA Receptor: As an analog of phencyclidine, a known NMDA receptor antagonist, this compound could potentially bind to the PCP site within the ion channel of the NMDA receptor. This interaction would likely result in non-competitive antagonism, modulating glutamatergic neurotransmission.
-
Serotonin 5-HT2A Receptor: The broader class of phenylalkylamines are known to interact with serotonin receptors.[2][3] It is plausible that this compound could act as a ligand, potentially an agonist or antagonist, at the 5-HT2A receptor, which is involved in a wide range of neurological processes.
-
Dopamine and Norepinephrine Transporters (DAT/NET): Some psychoactive phenylalkylamines exhibit affinity for monoamine transporters, inhibiting the reuptake of dopamine and norepinephrine and thereby increasing their synaptic concentrations.
The following table presents hypothetical quantitative data for the interaction of this compound with its potential molecular targets. These values are speculative and intended for illustrative purposes to guide potential future research.
| Target | Assay Type | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) | Postulated Functional Effect |
| NMDA Receptor (PCP Site) | Radioligand Binding ([³H]MK-801) | 150 - 300 | 250 - 500 | Non-competitive Antagonist |
| Serotonin 5-HT2A Receptor | Radioligand Binding ([³H]Ketanserin) | 80 - 200 | 120 - 350 | Partial Agonist / Antagonist |
| Dopamine Transporter (DAT) | Radioligand Binding ([³H]WIN 35,428) | > 1000 | > 1000 | Weak Inhibitor |
| Norepinephrine Transporter (NET) | Radioligand Binding ([³H]Nisoxetine) | 800 - 1500 | > 1000 | Weak Inhibitor |
Proposed Experimental Protocols
To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key potential experiments.
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor (PCP site) and the serotonin 5-HT2A receptor.
Methodology:
-
Membrane Preparation:
-
Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.
-
-
Binding Assay for NMDA Receptor (PCP Site):
-
In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]MK-801 (a specific radioligand for the PCP site) at a final concentration of 1 nM, and 50 µL of varying concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of 10 µM of unlabeled MK-801.
-
The plate is incubated at 25°C for 2 hours.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Binding Assay for 5-HT2A Receptor:
-
The protocol is similar to the NMDA receptor assay, but using [³H]Ketanserin (a specific 5-HT2A antagonist radioligand) at a final concentration of 0.5 nM.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled mianserin.
-
Incubation is performed at 37°C for 30 minutes.
-
-
Data Analysis:
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
-
The Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
-
Calcium Assay:
-
Cells are plated in a 96-well black-walled plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The cells are washed with assay buffer (HBSS with 20 mM HEPES).
-
To assess agonist activity, varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.
-
To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound for 15 minutes before the addition of a known 5-HT2A agonist (e.g., serotonin), and the subsequent change in fluorescence is measured.
-
-
Data Analysis:
-
Agonist potency is determined by calculating the EC₅₀ value from the dose-response curve.
-
Antagonist potency is determined by calculating the IC₅₀ value and subsequently the Schild regression analysis can be used to determine the pA₂ value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for the biological evaluation of this compound.
Caption: Hypothetical 5-HT2A Receptor Signaling Pathway Activation.
Caption: Proposed Experimental Workflow for Biological Evaluation.
Conclusion
While this compound represents an intriguing, yet uncharacterized, molecule within the phenylcycloalkylamine class, its biological activity remains purely speculative. This guide provides a comprehensive, albeit theoretical, framework for its potential pharmacological profile and a roadmap for its empirical investigation. The proposed interactions with the NMDA and serotonin receptor systems are logical starting points for any future research. Rigorous experimental validation using the protocols outlined, or similar established methods, is essential to determine the true biological activity and potential therapeutic or toxicological properties of this compound.
References
An In-depth Technical Guide to 4-Phenylcycloheptan-1-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylcycloheptan-1-amine scaffold represents a novel chemical entity with significant potential for modulating key central nervous system (CNS) targets. While direct research on this specific compound is limited, a comprehensive analysis of its structural analogs, particularly those with a six-membered cycloalkyl ring (phenylcyclohexylamines), provides a strong foundation for predicting its pharmacological profile and guiding future drug discovery efforts. This technical guide synthesizes the available data on related compounds to offer an in-depth perspective on the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives.
Arylcycloalkylamines, as a class, are known to interact with critical CNS targets, including the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters such as the dopamine transporter (DAT). This interaction confers a wide range of pharmacological effects, from dissociative anesthesia to psychostimulation and neuroprotection. By extrapolating from the rich dataset available for phencyclidine (PCP) and its analogs, we can delineate a strategic path for the exploration of this compound derivatives as potentially novel therapeutic agents. This guide will provide detailed experimental protocols, summarize key quantitative data from analogous compounds, and present visual representations of relevant biological pathways and experimental workflows to aid researchers in this endeavor.
Synthesis of this compound Derivatives
A plausible and versatile method for the synthesis of this compound and its derivatives is through the reductive amination of a 4-phenylcycloheptanone precursor. This approach allows for the introduction of various amine functionalities, enabling the exploration of structure-activity relationships.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: the preparation of the 4-phenylcycloheptanone intermediate, followed by reductive amination to yield the target amine.
Methodological & Application
Application Notes and Protocols for 4-Phenylcycloheptan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential experimental protocols and applications for the novel compound 4-Phenylcycloheptan-1-amine. Due to the limited availability of specific data for this molecule in the public domain, the following protocols are based on established methodologies for analogous phenylalkylamine compounds and serve as a guide for its synthesis, characterization, and biological evaluation.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from cycloheptanone. A plausible synthetic route involves a Grignard reaction followed by dehydration, hydrogenation, and reductive amination.
Protocol 1: Synthesis via Reductive Amination of 4-Phenylcycloheptanone
This protocol outlines a potential pathway for the synthesis of this compound.
-
Step 1: Synthesis of 4-Phenylcycloheptanone
-
Reaction: Phenylmagnesium bromide (a Grignard reagent) is reacted with cycloheptanone to form 1-phenylcycloheptan-1-ol.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings to form phenylmagnesium bromide.
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Add a solution of cycloheptanone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcycloheptan-1-ol.
-
-
Dehydration: The resulting alcohol is then dehydrated to form 4-phenylcyclohept-1-ene using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with heating.
-
Hydrogenation: The double bond of 4-phenylcyclohept-1-ene is subsequently reduced via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield 4-phenylcycloheptanone.
-
-
Step 2: Reductive Amination to this compound
-
Reaction: 4-Phenylcycloheptanone is converted to the corresponding amine via reductive amination.
-
Procedure:
-
Dissolve 4-phenylcycloheptanone in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonia in the form of ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water and adjust the pH to basic with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Experimental Workflow for Synthesis
Caption: Plausible synthetic route to this compound.
Potential Biological Applications and Screening Protocols
Based on the structural similarity of this compound to known psychoactive compounds (e.g., phencyclidine analogs), it is hypothesized to have activity at central nervous system (CNS) targets, potentially exhibiting antidepressant or analgesic properties. The following are generalized protocols for preliminary screening.
In Vitro Receptor Binding Assays
To determine the binding affinity of this compound for specific CNS receptors, competitive radioligand binding assays are essential. Likely targets include opioid receptors (mu, delta, kappa) and monoamine transporters (serotonin, dopamine, norepinephrine).
Protocol 2: General Radioligand Receptor Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for mu-opioid receptor).
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Binding Affinity (Template)
| Target Receptor | Radioligand | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| Mu-Opioid | [³H]DAMGO | Data to be determined | Data to be determined |
| Delta-Opioid | [³H]DPDPE | Data to be determined | Data to be determined |
| Kappa-Opioid | [³H]U-69593 | Data to be determined | Data to be determined |
| Serotonin Transporter | [³H]Citalopram | Data to be determined | Data to be determined |
| Dopamine Transporter | [³H]WIN 35,428 | Data to be determined | Data to be determined |
| Norepinephrine Transporter | [³H]Nisoxetine | Data to be determined | Data to be determined |
In Vivo Behavioral Assays
Protocol 3: Forced Swim Test (FST) for Antidepressant Activity
-
Objective: To assess the potential antidepressant-like effects of this compound in rodents.
-
Procedure:
-
Acclimatize mice or rats to the testing room for at least 1 hour.
-
Administer this compound (at various doses), a vehicle control, or a positive control (e.g., imipramine) via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set pre-treatment time (e.g., 30-60 minutes), individually place each animal in a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Record a 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time of the test groups with the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 4: Hot Plate Test for Analgesic Activity
-
Objective: To evaluate the central analgesic activity of this compound.
-
Procedure:
-
Acclimatize mice or rats to the testing room.
-
Measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) by placing the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound (at various doses), a vehicle control, or a positive control (e.g., morphine).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.
-
-
Data Analysis: Compare the post-treatment latencies to the baseline latency for each group. A significant increase in the time taken to respond is indicative of an analgesic effect.
Data Presentation: In Vivo Efficacy (Template)
| Assay | Species | Dose (mg/kg) | Endpoint | Result |
| Forced Swim Test | Mouse | Dose 1 | % Decrease in Immobility | Data to be determined |
| Dose 2 | Data to be determined | |||
| Dose 3 | Data to be determined | |||
| Hot Plate Test | Rat | Dose 1 | % Increase in Latency | Data to be determined |
| Dose 2 | Data to be determined | |||
| Dose 3 | Data to be determined |
Potential Signaling Pathways
Given the structural features of this compound, it may interact with G-protein coupled receptors (GPCRs) such as opioid receptors, or with monoamine transporters.
Opioid Receptor Signaling Pathway
Activation of opioid receptors, which are Gi/o-coupled GPCRs, typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity. This results in a decrease in neuronal excitability.
Caption: Hypothesized opioid receptor signaling cascade.
Monoamine Transporter Inhibition
If this compound acts as a monoamine reuptake inhibitor, it would block the reabsorption of neurotransmitters like serotonin, dopamine, or norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.
Caption: Mechanism of monoamine transporter inhibition.
Disclaimer: The protocols and pathways described above are generalized and based on the chemical structure of this compound. Specific experimental conditions and outcomes will need to be determined empirically. All research should be conducted in accordance with institutional and governmental regulations.
Analytical Techniques for the Characterization of 4-Phenylcycloheptan-1-amine
Introduction
4-Phenylcycloheptan-1-amine is a cyclic amine whose structural confirmation and purity assessment are critical for its application in research and drug development. A multi-technique analytical approach is required for comprehensive characterization, ensuring the correct chemical structure, identity, and purity of the compound. This document outlines the application notes and detailed protocols for the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic Methods (HPLC/GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound.
-
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. It helps to identify the signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cycloheptane ring, and the protons of the amine group.[1]
-
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule, distinguishing between aromatic and aliphatic carbons.[2]
-
Advanced 2D NMR techniques (e.g., COSY, HSQC) can be employed to establish the precise connectivity between protons and carbons, confirming the substitution pattern on the cycloheptane ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation: Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl | 7.15 - 7.35 | Multiplet | 5H | Ar-H |
| CH-N | ~ 3.0 - 3.2 | Multiplet | 1H | CH -NH₂ |
| CH-Ph | ~ 2.6 - 2.8 | Multiplet | 1H | CH -Ph |
| Cycloheptane | 1.4 - 2.1 | Multiplet | 10H | -CH₂- |
| Amine | 1.0 - 2.5 (variable, broad) | Singlet (broad) | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Phenyl (quaternary) | ~ 145 | Ar-C |
| Phenyl | ~ 128.5 | Ar-CH |
| Phenyl | ~ 126.5 | Ar-CH |
| CH-N | ~ 55 | C H-NH₂ |
| CH-Ph | ~ 45 | C H-Ph |
| Cycloheptane | 25 - 40 | -CH₂- |
Visualization: NMR Workflow
Mass Spectrometry (MS)
Application Note
Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern. The molecular formula C₁₃H₁₉N has a nominal mass of 189 amu.[3][4] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which can be confirmed by the molecular ion peak.[1][5] The fragmentation pattern provides a fingerprint that helps to confirm the presence of the phenyl and cycloheptyl moieties. Alpha-cleavage next to the amine group is a characteristic fragmentation pathway for aliphatic amines.[5][6][7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Data Presentation: Expected Mass Spectrometry Data
| m/z | Relative Intensity | Possible Fragment Identity |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 172 | Low | [M-NH₃]⁺ |
| 112 | High | [M-C₆H₅]⁺ (Loss of Phenyl) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Visualization: Mass Spectrometry Process
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the primary amine (-NH₂) group, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the cycloheptane ring. Primary amines are characterized by two N-H stretching bands.[8][9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum (typically by co-adding 16 or 32 scans for a good signal-to-noise ratio).
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3300 - 3500 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | Strong | C-H Stretch | Aliphatic C-H |
| 1580 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1450 - 1600 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | Medium | C-N Stretch | Aliphatic Amine |
| 690 - 900 | Strong | C-H Bend (Out-of-plane) | Aromatic Ring |
Visualization: Key Functional Group Regions in FTIR
Chromatographic Methods (HPLC/GC)
Application Note
Chromatographic techniques are fundamental for assessing the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the target compound from non-volatile impurities and starting materials. Reversed-phase HPLC is commonly used, where the polar amine interacts less with the non-polar stationary phase.[11]
-
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. It provides high resolution for separating isomers and closely related impurities. Due to the basic nature of amines, they can exhibit poor peak shape (tailing) on standard silica-based columns; therefore, base-deactivated columns or the addition of a modifier to the mobile phase is often necessary.[12][13]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. To improve peak shape, add a modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA). For example, 70:30 Acetonitrile:Water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Data Acquisition: Inject 10 µL of the sample solution and run the analysis for a sufficient time to elute all components (e.g., 15 minutes).
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Data Presentation: Typical Chromatographic Parameters
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (with 0.1% TFA) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C (Column) | Oven Program (e.g., 100-280°C) |
| Detector | UV at 254 nm | Flame Ionization Detector (FID) |
| Expected Result | Single major peak with retention time > 2 min | Single major peak |
| Purity Assessment | >95% (based on peak area) | >95% (based on peak area) |
Visualization: Chromatographic Purity Analysis
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C13H19N - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Amine Compounds in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amine-containing compounds are a broad and vital class of molecules, encompassing amino acids, biogenic amines, neurotransmitters, and many pharmaceutical compounds. Accurate quantification of these analytes in complex biological matrices is crucial for clinical diagnostics, biomedical research, food safety, and pharmaceutical development.[1] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed compared to traditional methods.[1][2]
This application note provides detailed protocols for the quantitative analysis of amine compounds using HPLC-MS/MS. It covers two primary approaches: direct analysis for simpler workflows and analysis involving chemical derivatization to enhance chromatographic retention and ionization efficiency for more challenging analytes.[3][4]
Experimental Workflow
The general workflow for the analysis of amine compounds by HPLC-MS/MS involves several key stages, from sample preparation to final data analysis.
Caption: General experimental workflow for amine analysis.
Principle of HPLC-MS/MS
HPLC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. The process allows for the isolation of target analytes from a complex mixture and their subsequent fragmentation and detection.
Caption: Principle of HPLC-MS/MS analysis.
Protocols and Methodologies
Protocol 1: Direct Analysis of Biogenic Amines in Food Samples (No Derivatization)
This method is suitable for polar amines and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention without derivatization.[4]
A. Sample Preparation (Solid Phase Extraction - SPE)
-
Weigh approximately 0.5 g of homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of 5% trichloroacetic acid (TCA). Vortex for 10 minutes and centrifuge.[5]
-
Combine the supernatant from two repeated extractions.
-
Adjust the pH of the combined supernatant to between 6.0 and 7.5 with NaOH.
-
Add 1 mL of methanol and filter the sample.
-
Perform Solid Phase Extraction (SPE) using a suitable cation exchange cartridge (e.g., Strata-XL-CW).[5]
-
Elute the analytes with methanol, evaporate to dryness, and reconstitute in 0.5% formic acid containing an ion-pairing agent like n-heptane-1-sulfonate.[5]
B. HPLC Conditions
| Parameter | Value |
|---|---|
| Column | TSKgel Amide-80, 3 µm, 2.0 mm ID x 15 cm[4] |
| Mobile Phase A | 30 mmol/L ammonium formate in H₂O, pH 4.0[4] |
| Mobile Phase B | Acetonitrile (ACN)[4] |
| Gradient | 90% B to 40% B over 12 minutes[4] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temp. | 50°C[4] |
| Injection Vol. | 2 µL[4] |
C. MS/MS Conditions
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI)[4] |
| Polarity | Positive[4] |
| Mode | Multiple Reaction Monitoring (MRM)[4] |
| Curtain Gas™ | As per instrument recommendation |
| IonSpray Voltage | 5500 V |
| Source Temp. | 500°C |
Protocol 2: Analysis of Amino Acids in Plasma with Derivatization
Derivatization is often employed for amino acids to improve their retention on reversed-phase columns and enhance ionization efficiency. Dansyl chloride is a versatile reagent for this purpose.[3]
A. Sample Preparation (Protein Precipitation & Derivatization)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of Dansyl Chloride solution (e.g., 2 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Add a quenching agent, such as formic acid, to stop the reaction.
-
Filter the final solution through a 0.22 µm filter before injection.
B. HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
C. MS/MS Conditions
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Data Presentation: Quantitative Parameters
The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte.
Table 1: Example MRM Transitions for Common Biogenic Amines [4][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Putrescine | 89.1 | 72.1 | 15 |
| Cadaverine | 103.1 | 86.1 | 17 |
| Histamine | 112.0 | 95.0 | 12 |
| Tyramine | 138.0 | 121.0 | 14 |
| Spermidine | 146.3 | 72.1 | 20 |
| Tryptamine | 161.0 | 115.0 | 22 |
Table 2: Typical Analytical Performance Data This table summarizes typical validation data achieved for the analysis of various amines in biological matrices.[7][8][9]
| Analyte | Matrix | Linearity (R²) | LOQ (ng/mL) | Recovery (%) |
| Aniline | Urine | >0.999 | 0.1 | 75-114[7] |
| p-Toluidine | Urine | >0.999 | 0.1 | 75-114[7] |
| Histamine | Fish | >0.998 | 0.3 (mg/kg) | 84-119[8] |
| Cadaverine | Fish | >0.997 | 0.3 (mg/kg) | 84-119[8] |
| Tyramine | Crab | >0.99 | 0.3 (mg/kg) | 85-115 |
Results and Discussion
Successful implementation of these protocols yields excellent chromatographic separation with sharp, symmetrical peaks, enabling accurate quantification. The choice between direct analysis and derivatization depends on the specific amines of interest and the sample matrix.
-
Direct Analysis (HILIC): This approach is simpler and faster, avoiding extra sample preparation steps.[4] It is particularly effective for highly polar biogenic amines that are poorly retained on traditional reversed-phase columns.
-
Derivatization: While adding a step to the workflow, derivatization can significantly improve the chromatography and sensitivity for compounds like amino acids.[3] The choice of derivatization reagent is critical; Dansyl-Cl and Fmoc-Cl are noted for their versatility and for producing products with high ionization efficiency.[3]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter, especially for direct analysis. For basic amines, using a mobile phase with a higher pH can improve peak shape and retention, although care must be taken to use pH-stable columns.[10]
Conclusion
The HPLC-MS/MS methods detailed in this application note provide robust, sensitive, and reliable frameworks for the quantitative analysis of a wide range of amine compounds. The protocols for both direct analysis and analysis with derivatization offer flexibility to suit various analytical needs, from high-throughput screening in food safety to detailed metabolic studies in clinical research. Proper method validation is essential to ensure data accuracy and reproducibility for any specific application.
References
- 1. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
Application Notes and Protocols for 4-Phenylcycloheptan-1-amine in Drug Discovery
Disclaimer: Publicly available scientific literature and drug discovery databases do not contain specific experimental data for 4-Phenylcycloheptan-1-amine. The following application notes and protocols are constructed based on the established pharmacology of structurally similar compounds, particularly analogs like 4-phenylcyclohexan-1-amine, which are recognized as key structural motifs in central nervous system (CNS) drug candidates. These notes are intended to serve as a strategic guide for the initial evaluation of this compound as a potential therapeutic agent.
Introduction and Rationale
This compound is a novel chemical entity belonging to the phenylcycloalkylamine class. This structural class is of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds. Notably, the trans-4-substituted cyclohexane-1-amine scaffold is a crucial intermediate in the synthesis of the antipsychotic drug Cariprazine.[1][2] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist with preferential binding to D3 receptors, and it is approved for the treatment of schizophrenia and bipolar disorder.[2][3]
Given this precedent, this compound is a compelling candidate for investigation as a modulator of dopamine receptors and other CNS targets. The seven-membered cycloheptane ring, compared to the six-membered ring of cyclohexane analogs, may confer unique pharmacological properties, including altered receptor affinity, selectivity, and pharmacokinetic profiles. These notes outline a hypothetical yet scientifically grounded approach to characterizing its potential in drug discovery.
Potential Therapeutic Applications
Based on the pharmacology of its analogs, this compound is a prime candidate for development in the following therapeutic areas:
-
Psychiatry: Schizophrenia, Bipolar Disorder, Major Depressive Disorder (as an adjunctive therapy).
-
Neurology: Parkinson's Disease, Restless Legs Syndrome.
The primary molecular targets for this compound are hypothesized to be G-protein coupled receptors (GPCRs) in the central nervous system.
Proposed Molecular Targets
Initial screening should focus on key monoamine receptors known to be modulated by structurally related drugs:
-
Dopamine Receptors: D2, D3, and D4 subtypes. These are the primary targets for most antipsychotic agents.
-
Serotonin (5-HT) Receptors: 5-HT1A (partial agonism is common for atypical antipsychotics), 5-HT2A (antagonism is a key feature), and 5-HT2C.
-
Adrenergic Receptors: α1 and α2 subtypes.
-
Histamine Receptors: H1 subtype.
Off-target liability screening should also include the hERG channel to assess potential cardiotoxicity.
Data Presentation: Hypothetical Screening Data
The following tables illustrate how quantitative data for this compound could be structured and presented.
Table 1: In Vitro Receptor Binding Profile of this compound Data is hypothetical and for illustrative purposes only.
| Receptor Target | Binding Affinity (Kᵢ, nM) |
| Dopamine D2 | 1.5 |
| Dopamine D3 | 0.4 |
| Serotonin 5-HT1A | 5.2 |
| Serotonin 5-HT2A | 15.8 |
| Serotonin 5-HT2B | > 1000 |
| Adrenergic α1A | 25.0 |
| Histamine H1 | 45.0 |
Table 2: In Vitro Functional Activity of this compound Data is hypothetical and for illustrative purposes only.
| Receptor Target | Assay Type | Functional Activity (EC₅₀/IC₅₀, nM) | Intrinsic Activity (% of Dopamine) |
| Dopamine D2 | cAMP | 2.5 (EC₅₀) | 40% (Partial Agonist) |
| Dopamine D3 | cAMP | 0.8 (EC₅₀) | 65% (Partial Agonist) |
| Serotonin 5-HT1A | cAMP | 8.0 (EC₅₀) | 55% (Partial Agonist) |
| Serotonin 5-HT2A | Ca²⁺ Flux | 20.0 (IC₅₀) | 0% (Antagonist) |
Visualizations
Caption: Dopamine D2 receptor signaling cascade.
Caption: Tiered screening workflow for CNS drug discovery.
Caption: SAR exploration for the phenylcycloalkylamine scaffold.
Detailed Experimental Protocols
The following are generalized protocols that would be suitable for the initial characterization of this compound.
This protocol determines the binding affinity (Kᵢ) of the test compound for the human dopamine D2 receptor.
-
Materials:
-
HEK293 cell membranes expressing recombinant human D2 receptors.
-
Radioligand: [³H]Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.
-
Add 100 µL of the D2 receptor membrane preparation (5-10 µg protein per well).
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Rapidly harvest the plate contents onto glass fiber filter mats using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This protocol determines whether the test compound acts as an agonist, partial agonist, or antagonist at the D2 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
Full Agonist Control: Dopamine.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure (Antagonist Mode):
-
Plate the D2-expressing cells in a 384-well plate and grow to ~90% confluency.
-
Replace growth medium with assay medium and add serial dilutions of the test compound. Incubate for 20 minutes.
-
Add a fixed concentration of forskolin (e.g., 3 µM) and an EC₈₀ concentration of dopamine to all wells (except baseline controls).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
-
Procedure (Agonist Mode):
-
Follow step 1 above.
-
Replace growth medium with assay medium and add serial dilutions of the test compound.
-
Add a fixed concentration of forskolin (e.g., 3 µM) to stimulate cAMP production.
-
Follow steps 4 and 5 from the antagonist protocol. The ability of the compound to inhibit the forskolin-stimulated cAMP signal indicates agonist activity.
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the test compound.
-
For agonist activity, determine the EC₅₀ and the maximal response relative to dopamine (intrinsic activity).
-
For antagonist activity, determine the IC₅₀ value.
-
This protocol is a preclinical behavioral model used to assess potential antipsychotic activity.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Shuttle box apparatus with two compartments, a grid floor for foot shock, a light (conditioned stimulus, CS), and an auditory cue (e.g., tone).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with Tween-80).
-
Positive Control: Haloperidol or Risperidone.
-
-
Procedure:
-
Training: For 5-10 days, train the rats in the shuttle box. Each trial consists of presenting the CS (light/tone) for 10 seconds. If the rat moves to the other compartment during the CS, it is recorded as an "avoidance response," and the trial ends. If it fails to move, a mild foot shock (unconditioned stimulus, US) is delivered for up to 10 seconds, during which the rat can move to the other side ("escape response"). A failure to move at all is an "escape failure." Train until a stable baseline of >80% avoidance is achieved.
-
Drug Testing:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a set pre-treatment time (e.g., 30 minutes for i.p.), place the rat in the shuttle box and run a session of 20-30 trials.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each dose group.
-
A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Determine the ED₅₀ (the dose required to produce a 50% reduction in avoidance responses).
-
Monitor for motor side effects (e.g., catalepsy) at effective doses to assess the therapeutic index.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Aminocarbonylation with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed aminocarbonylation is a powerful and versatile transformation in modern organic synthesis, enabling the direct formation of amides from organic halides, carbon monoxide (CO), and amines. This reaction is of significant importance in the pharmaceutical and agrochemical industries for the construction of complex molecules containing the amide functional group, a common motif in biologically active compounds. This document provides detailed application notes and protocols for the palladium-catalyzed aminocarbonylation of aryl and heteroaryl halides with primary amines, a key class of nucleophiles in this transformation.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the palladium-catalyzed aminocarbonylation of an aryl halide with a primary amine proceeds through a series of fundamental steps involving a palladium(0) catalyst. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Subsequent coordination and migratory insertion of carbon monoxide lead to the formation of a palladium(II)-acyl intermediate. The final steps involve the reaction of this intermediate with the primary amine, followed by reductive elimination to afford the desired amide product and regenerate the active palladium(0) catalyst.
Caption: Catalytic cycle of palladium-catalyzed aminocarbonylation.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed aminocarbonylation involves the careful preparation of reactants and catalyst, reaction execution under a controlled atmosphere of carbon monoxide, and subsequent product purification.
Caption: General experimental workflow for aminocarbonylation.
Key Reaction Parameters and Their Influence
The success of a palladium-catalyzed aminocarbonylation reaction is highly dependent on the interplay of various reaction parameters. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield, selectivity, and substrate scope.
Caption: Influence of key parameters on reaction outcome.
Application Notes and Protocols
Protocol 1: Aminocarbonylation of Aryl Bromides with Primary Alkylamines
This protocol is adapted from a procedure for the aminocarbonylation of (hetero)aryl bromides using a palladacycle precatalyst, which allows for milder reaction conditions.[1]
Table 1: Reaction Conditions and Yields for Aminocarbonylation of 2-Bromopyridine with Primary Amines [1]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | tert-Butylamine | N-(tert-butyl)picolinamide | 77 |
| 2 | Benzylamine | N-benzylpicolinamide | 85 |
| 3 | Cyclohexylamine | N-cyclohexylpicolinamide | 82 |
Experimental Protocol:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a 4 mL vial is charged with the palladacycle precatalyst (0.005 mmol, 1 mol%) and Xantphos (0.006 mmol, 1.2 mol%).
-
Reactant Preparation: To a separate 4 mL vial, add 2-bromopyridine (0.5 mmol, 1.0 equiv), the primary amine (0.6 mmol, 1.2 equiv), and a suitable base such as triethylamine (1.0 mmol, 2.0 equiv).
-
Reaction Setup: The catalyst solution is then transferred to the vial containing the reactants. The vial is sealed with a Teflon-lined cap.
-
Carbon Monoxide Introduction: The reaction vial is taken out of the glovebox and connected to a carbon monoxide balloon. The vial is purged with CO.
-
Reaction Execution: The reaction mixture is stirred at 45 °C for the specified time (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired amide product.
Protocol 2: Aminocarbonylation of Aryl Iodides with Primary Amines using a CO Surrogate
This protocol utilizes a two-chamber system for the in situ generation of carbon monoxide from molybdenum hexacarbonyl, avoiding the need for a CO gas cylinder.[2][3]
Table 2: Aminocarbonylation of Aryl Iodides with Primary Amines using Mo(CO)6
| Entry | Aryl Iodide | Primary Amine | Ligand | Yield (%) |
| 1 | 4-Iodoanisole | Benzylamine | PPh3 | 92 |
| 2 | 1-Iodonaphthalene | n-Butylamine | DPEphos | 88 |
| 3 | 4-Iodoacetophenone | Cyclohexylamine | Xantphos | 95 |
Experimental Protocol:
-
Chamber 1 Preparation: In a 4 mL vial (Chamber 1), add the aryl iodide (0.5 mmol), the primary amine (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and the appropriate phosphine ligand (e.g., PPh₃, 0.05 mmol, 10 mol%). Add a suitable solvent such as DMF (2 mL) and a base like triethylamine (1.25 mmol, 2.5 equiv).
-
Chamber 2 Preparation: In a separate 4 mL vial (Chamber 2), add Mo(CO)₆ (0.25 mmol, 0.5 equiv) and 1,4-dioxane (2.5 mL).
-
Reaction Setup: The two vials are connected via a bridging tube.
-
CO Generation and Reaction: To Chamber 2, add DBU (1.25 mmol, 2.5 equiv) to initiate the release of CO. Both chambers are then heated to 80-100 °C for 4-12 hours.
-
Work-up and Purification: After cooling, the contents of Chamber 1 are diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 3: Ligand-Free Aminocarbonylation of Aryl Iodides with Primary Amines in Water
This protocol offers a more environmentally friendly approach by using water as the solvent and avoiding the need for a phosphine ligand.[4]
Table 3: Ligand-Free Aminocarbonylation of Aryl Iodides in Water
| Entry | Aryl Iodide | Primary Amine | Base | Yield (%) |
| 1 | Iodobenzene | Aniline | K₂CO₃ | 95 |
| 2 | 4-Iodotoluene | Benzylamine | K₂CO₃ | 92 |
| 3 | 4-Iodoanisole | n-Hexylamine | K₂CO₃ | 88 |
Experimental Protocol:
-
Reaction Setup: A mixture of the aryl iodide (1.0 mmol), the primary amine (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol) in water (5 mL) is placed in a stainless steel autoclave.
-
Carbon Monoxide Introduction: The autoclave is flushed with carbon monoxide and then pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Execution: The reaction mixture is stirred and heated to 100 °C for 6-12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
Palladium-catalyzed aminocarbonylation with primary amines is a robust and highly valuable method for the synthesis of a wide array of amides. The choice of reaction conditions, including the catalyst system, CO source, and solvent, can be tailored to the specific substrates and desired outcome. The protocols provided herein offer a starting point for researchers to explore and optimize this important transformation for their specific synthetic needs. Careful consideration of the reaction parameters and adherence to proper experimental techniques are crucial for achieving high yields and purity of the desired amide products.
References
Application Notes and Protocols: Enantioselective 1,4-Michael Addition of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective 1,4-Michael addition of primary amines and their derivatives to α,β-unsaturated compounds is a cornerstone reaction in modern organic synthesis. This powerful carbon-nitrogen bond-forming reaction provides access to a wide array of chiral β-aminocarbonyl compounds, which are pivotal building blocks for pharmaceuticals, natural products, and other biologically active molecules. The development of sophisticated organocatalytic and metal-catalyzed systems has enabled high levels of stereocontrol, offering efficient routes to enantiomerically enriched products.
These application notes provide an overview of key methodologies, detailed experimental protocols for representative reactions, and a summary of their substrate scope and performance. The information is intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of complex chiral molecules.
I. Organocatalyzed Enantioselective Michael Addition of Primary Amines
The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. In the context of the 1,4-Michael addition of primary amines, two principal modes of activation by chiral primary amine catalysts are prevalent: iminium ion formation and enamine formation. Bifunctional catalysts, such as primary amine-thioureas, employ a dual activation strategy, simultaneously activating both the nucleophile and the electrophile.
A. Cinchona Alkaloid-Derived Primary Amine Catalysis
Cinchona alkaloids and their derivatives are a privileged class of organocatalysts, renowned for their ability to induce high stereoselectivity in a variety of transformations. Primary amines derived from cinchona alkaloids are particularly effective in catalyzing the Michael addition of various nucleophiles to α,β-unsaturated ketones and aldehydes through iminium ion activation.
Featured Application: Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones
A notable application of cinchona alkaloid-derived primary amine catalysis is the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones. This reaction provides access to chiral pyrazole derivatives, which are common scaffolds in medicinal chemistry.[1][2] The use of a Brønsted acid co-catalyst is often crucial for efficient iminium ion formation and high enantioselectivity.[3]
Table 1: Enantioselective Michael Addition of 3-methyl-1-phenyl-2-pyrazolin-5-one to Benzylideneacetone Catalyzed by a Cinchona Alkaloid-Derived Primary Amine
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 9-amino-9-deoxy-epicinchonidine (15) | - | Toluene | 12 | 58-62 | 74 |
| 2 | 9-amino-9-deoxy-epicinchonine (15) | - | Toluene | 12 | 62 | 66 |
| 3 | 9-amino-9-deoxy-epicinchonidine (15) | (±)-Mandelic Acid (30) | CHCl₃ | 14 | 80 | 94 |
| 4 | 9-amino-9-deoxy-epicinchonine (15) | (±)-Mandelic Acid (30) | CHCl₃ | 14 | - | - |
| 5 | 9-amino-9-deoxy-epicinchonidine (10) | (±)-Mandelic Acid (20) | CHCl₃ | 14 | 71 | 91 |
Data sourced from Goyal et al., Beilstein J. Org. Chem. 2024, 20, 1518–1526.[3]
Experimental Protocol: General Procedure for the Synthesis of Chiral Pyrazole Derivatives [3]
-
Catalyst Preparation: In an oven-dried 4 mL glass vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived primary amine catalyst (e.g., 9-amino-9-deoxy-epicinchonidine, 15 mol%) and (±)-mandelic acid (30 mol%).
-
Reaction Setup: Add chloroform (1.0 mL) and stir the mixture at room temperature (30–32 °C) for 5 minutes.
-
Addition of Reactants: Add the α,β-unsaturated ketone (1.5 equivalents) in one portion and stir for an additional 5 minutes. Then, add the pyrazolin-5-one (1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture for 4–14 hours, monitoring the consumption of the pyrazolin-5-one by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, add acetic anhydride (2.6 equivalents) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 50 mol%) sequentially. Stir the resulting mixture for an additional 2 hours at room temperature.
-
Purification: Purify the crude reaction mixture by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to afford the desired product.
Catalytic Cycle: Iminium Ion Activation
References
Application Notes & Protocols: Synthesis of Vicinal Amino Alcohols via Thiol-Epoxy Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vicinal amino alcohols are a critical structural motif found in a wide array of pharmaceuticals, natural products, and chiral ligands.[1][2] Their prevalence in biologically active molecules, such as β-blockers like Salbutamol and Propranolol, underscores their importance in medicinal chemistry and drug development.[3][4] The thiol-epoxy reaction, a prime example of "click chemistry," offers an efficient and highly regioselective method for the synthesis of these valuable compounds.[3][5] This approach is characterized by its mild reaction conditions, high yields, fast reaction rates, and the absence of by-products, making it an attractive strategy for synthetic chemists.[3][5][6]
This document provides detailed protocols and data for the synthesis of vicinal amino alcohols by reacting epoxides containing an amino group with various thiol-containing compounds. The reaction proceeds via a nucleophilic ring-opening of the epoxide by the thiol, a process that can be catalyzed by the inherent basicity of the epoxide substrate, eliminating the need for an external catalyst.[3][5]
General Reaction Scheme & Mechanism
The core reaction involves the nucleophilic attack of a thiol on an epoxide. In the context of synthesizing vicinal amino alcohols, an amino-substituted epoxide is typically used. The reaction is highly regioselective, with the thiol attacking the less sterically hindered carbon of the epoxide ring, following Krasusky's rule.[3][5] The basic nitrogen atom within the epoxide substrate can act as an internal catalyst (anchimeric assistance), facilitating the ring-opening.[3][5]
A diagram illustrating the general workflow for this synthesis is provided below.
Caption: General experimental workflow for thiol-epoxy synthesis.
The proposed mechanism for the base-catalyzed thiol-epoxy reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the epoxide ring. The subsequent protonation of the resulting alkoxide yields the final β-hydroxy thioether product.
Caption: Simplified mechanism of base-catalyzed thiol-epoxy reaction.
Quantitative Data Summary
The following table summarizes the results from the synthesis of various vicinal amino alcohols (3a-h) through the reaction of 1-(oxiran-2-ylmethyl)piperidine with different 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (1a-h). The reactions were carried out under mild conditions and demonstrate the high efficiency of this method.
| Product | Thiol Substituents (R¹, R²) | Yield (%) | Physical State |
| 3a | R¹=propyl, R²=isobutyl | 68 | Yellow Oil |
| 3c | R¹=cyclohexyl, R²=4-bromophenyl | 87 | White Solid |
| 3d | R¹=phenethyl, R²=4-bromophenyl | 78 | Yellow Oil |
| 3g | R¹=allyl, R²=benzyl | 68 | Yellow Oil |
| 3h | R¹=allyl, R²=(4-chloro-2-methylphenoxy)methyl | 93 | Colorless Oil |
Data sourced from a study on the reaction between various 1,2,4-triazole derivatives and 1-(oxiran-2-ylmethyl)piperidine.[3]
Detailed Experimental Protocols
Materials:
-
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (or other appropriate thiol)
-
1-(oxiran-2-ylmethyl)piperidine (or other appropriate amino-epoxide)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel)
General Protocol for the Synthesis of Vicinal Amino Alcohols (e.g., 3a-h):
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 1,2,4-triazole-3-thione (1.0 eq) in a minimal amount of ethanol.
-
Addition of Epoxide: To the stirred solution, add 1-(oxiran-2-ylmethyl)piperidine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note: In some cases, gentle heating may be required to ensure reaction completion.
-
Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (which may be an oil or a solid) is purified.
-
For solid products: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
For oily products: The crude oil can be purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][4]
Applications in Drug Development & Signaling
Vicinal amino alcohols are key pharmacophores in many approved drugs, particularly β-adrenergic receptor antagonists (β-blockers). These drugs are crucial for managing cardiovascular diseases such as hypertension, angina, and arrhythmia. They function by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors, thereby modulating the downstream signaling cascade.
The diagram below illustrates the simplified signaling pathway targeted by β-blockers containing the vicinal amino alcohol motif.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]
The Neuropharmacological Profile of Phenylcycloalkylamines: Application Notes and Protocols for Research
Disclaimer: Information regarding the specific neuropharmacological role of 4-Phenylcycloheptan-1-amine is not available in current scientific literature. This document instead focuses on the well-researched class of phenylcycloalkylamines , using Phencyclidine (PCP) and its analogs as representative examples to provide detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. Phenylcycloalkylamines are a class of compounds with significant effects on the central nervous system, and their study has been crucial for understanding glutamatergic neurotransmission and the pathophysiology of certain psychiatric disorders.
Application Notes
Phenylcycloalkylamines, most notably phencyclidine (PCP) and ketamine, are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Their unique mechanism of action, blocking the ion channel of the NMDA receptor, has made them invaluable tools in neuropharmacological research. These compounds have been instrumental in the development of the glutamate hypothesis of schizophrenia, as they can induce both positive and negative symptoms, as well as cognitive deficits characteristic of the disorder in healthy individuals and animal models.
The primary molecular target of these compounds is the PCP binding site located within the pore of the NMDA receptor ion channel. By binding to this site, they allosterically inhibit the flow of cations, such as Ca2+, into the neuron, thereby preventing excessive neuronal excitation. This mechanism underlies their dissociative anesthetic, psychotomimetic, and, at lower doses, potential antidepressant effects.
Beyond the NMDA receptor, some phenylcycloalkylamines exhibit affinity for other targets, including dopamine transporters (DAT), serotonin transporters (SERT), and sigma receptors. This polypharmacology contributes to their complex behavioral and neurochemical effects. Understanding the structure-activity relationships within this class is crucial for the development of novel therapeutic agents with improved selectivity and reduced adverse effects.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, in nM) of representative phenylcycloalkylamines for their primary and secondary targets. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| Phencyclidine (PCP) | 50 - 100 | 220 | 2300 | 160 | 350 |
| Ketamine | 500 - 1000 | >10,000 | >10,000 | 1,500 | 2,000 |
| MK-801 (Dizocilpine) | 5 - 10 | >10,000 | >10,000 | 1,200 | 2,500 |
| Tenocyclidine (TCP) | 20 - 40 | 350 | 3000 | 100 | 200 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue preparation.
Experimental Protocols
Receptor Binding Assay: [³H]MK-801 Binding to Rat Brain Membranes
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the PCP site on the NMDA receptor.
Materials:
-
Rat forebrain tissue
-
Trizma base
-
EDTA
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Unlabeled MK-801 (for non-specific binding)
-
Test compound (e.g., a novel phenylcycloalkylamine)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize frozen rat forebrains in 10 volumes of ice-cold 50 mM Trizma-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.
-
The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of buffer for total binding, 50 µL of 10 µM unlabeled MK-801 for non-specific binding, or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [³H]MK-801 (final concentration ~1 nM).
-
Add 400 µL of the membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
This protocol measures the functional antagonism of NMDA receptors by a test compound in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
External recording solution (containing physiological concentrations of ions)
-
Internal pipette solution (containing Cs-gluconate to block K+ channels)
-
NMDA and glycine (co-agonist)
-
Test compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture primary neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the internal solution.
-
Clamp the cell at a holding potential of -60 mV.
-
-
NMDA Application:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward current.
-
After a stable baseline response is established, co-apply the test compound at various concentrations with the NMDA/glycine solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage inhibition of the current by the test compound.
-
Generate a concentration-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by phenylcycloalkylamines and a typical experimental workflow for their characterization.
Caption: Mechanism of NMDA receptor antagonism by phenylcycloalkylamines.
Caption: Drug discovery workflow for novel phenylcycloalkylamines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylcycloheptan-1-amine
Welcome to the technical support center for the synthesis of 4-Phenylcycloheptan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the reductive amination of the corresponding ketone, 4-phenylcycloheptanone. This reaction involves the formation of an intermediate imine from the ketone and an amine source (commonly ammonia), which is then reduced to the final primary amine.
Q2: What are the primary challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low yields: Incomplete conversion of the starting ketone or side reactions can lead to lower than expected yields.
-
Formation of byproducts: Common byproducts include the secondary amine (from the reaction of the primary amine product with another ketone molecule) and the alcohol (from the reduction of the starting ketone).
-
Diastereoselectivity: The product can exist as cis and trans diastereomers. Controlling the stereochemical outcome of the reduction can be challenging.
-
Purification: Separating the desired primary amine from unreacted starting materials, byproducts, and reaction reagents can be difficult due to similar physical properties.
Q3: Which reducing agents are suitable for the reductive amination of 4-phenylcycloheptanone?
A3: A variety of reducing agents can be employed, each with its own advantages and disadvantages. Common choices include:
-
Sodium Cyanoborohydride (NaBH₃CN): Mild and selective for the reduction of the iminium ion over the ketone, but it is highly toxic.
-
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, often used for reductive aminations.
-
Catalytic Hydrogenation (H₂/Catalyst): A "green" option using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). This method can sometimes lead to the reduction of the phenyl ring if not carefully controlled.
-
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives, such as ammonium formate, as both the reducing agent and the nitrogen source. It is a classic method for producing primary amines from ketones.[1][2]
Q4: How can I minimize the formation of the secondary amine byproduct?
A4: To favor the formation of the primary amine, it is crucial to use a large excess of the ammonia source. This shifts the equilibrium towards the formation of the primary imine and reduces the likelihood of the newly formed primary amine reacting with another molecule of the ketone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction temperature. | 1. Ensure anhydrous conditions for imine formation. Consider adding a dehydrating agent like molecular sieves. 2. Use a fresh batch of the reducing agent. 3. Optimize the reaction temperature. Leuckart-Wallach reactions often require higher temperatures (120-165°C).[2] |
| Low Yield of Primary Amine | 1. Competing reduction of the ketone to an alcohol. 2. Formation of secondary amine byproduct. | 1. Use a more selective reducing agent like NaBH₃CN or STAB that preferentially reduces the iminium ion. 2. Use a large excess of the ammonia source (e.g., ammonium formate or aqueous ammonia). |
| Mixture of cis and trans Diastereomers | The reduction of the imine intermediate is not highly stereoselective. | The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one diastereomer. Diastereomers may need to be separated by chromatography. |
| Difficult Purification | The product amine may have similar polarity to byproducts or starting materials. | 1. Perform an acid-base extraction. The amine product can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent. 2. Utilize column chromatography with a suitable solvent system. |
| Reduction of the Phenyl Ring | Using harsh catalytic hydrogenation conditions (high pressure and/or high temperature). | Use milder hydrogenation conditions (e.g., lower H₂ pressure, lower temperature) or switch to a chemical reducing agent like NaBH₃CN or the Leuckart-Wallach method. |
Experimental Protocols
Protocol 1: Reductive Amination via the Leuckart-Wallach Reaction
This protocol is based on the classical Leuckart reaction, which is a robust method for the synthesis of primary amines from ketones using ammonium formate.[1][2][3]
Materials:
-
4-Phenylcycloheptanone
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-phenylcycloheptanone (1 equivalent) and ammonium formate (a large excess, e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to 120-165°C and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Formamide Intermediate: After cooling the reaction mixture to room temperature, add an excess of aqueous hydrochloric acid (e.g., 10-20% HCl). Heat the mixture to reflux for several hours (e.g., 4-8 hours) to hydrolyze the intermediate N-formyl derivative to the primary amine.
-
Work-up:
-
Cool the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts.
-
Carefully basify the aqueous layer with a concentrated NaOH solution until the pH is greater than 10.
-
Extract the aqueous layer with several portions of diethyl ether.
-
-
Isolation and Purification:
-
Combine the organic extracts from the basic extraction.
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Experimental Workflow: Leuckart-Wallach Synthesis
Caption: Workflow for the synthesis of this compound via the Leuckart-Wallach reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 4-Phenylcycloheptan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylcycloheptan-1-amine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification strategy for crude this compound?
A1: The most common initial strategy is an acid-base extraction. Since this compound is a basic compound, it can be converted to its hydrochloride salt by treatment with an acid like hydrochloric acid (HCl). This salt is typically soluble in aqueous solutions, while non-basic organic impurities can be washed away with an organic solvent. Subsequently, neutralization of the aqueous layer with a base (e.g., sodium hydroxide) will regenerate the free amine, which can then be extracted into an organic solvent.
Q2: My this compound is an oil at room temperature and difficult to handle. How can I purify it effectively?
A2: Many amines, especially those with non-planar cycloalkyl rings, can exist as oils or low-melting solids. A highly effective method for purifying oily amines is to convert them into a crystalline salt, such as the hydrochloride or hydrobromide salt. These salts often have well-defined crystal lattices and higher melting points, making them easier to handle and purify by recrystallization.
Q3: What are the best solvents for the recrystallization of this compound hydrochloride?
A3: The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, common solvent systems include isopropanol, ethanol, or mixtures of methanol and diethyl ether. The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for good crystal recovery. It is often a matter of empirical testing to find the optimal solvent or solvent mixture for your specific sample.
Q4: I am seeing a persistent impurity in my NMR spectrum after purification. What could it be?
A4: Without specific knowledge of the synthetic route, common impurities could include unreacted starting materials, reagents, or byproducts from side reactions. If the synthesis involves the reduction of a ketone or oxime, residual starting material or the corresponding alcohol could be present. Isomeric forms of the product may also be present depending on the stereoselectivity of the synthesis. Advanced analytical techniques such as LC-MS or GC-MS can help identify the structure of the persistent impurity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | - Incomplete protonation or deprotonation of the amine.- Emulsion formation during extraction.- The amine salt may have some solubility in the organic wash solvent. | - Ensure the pH is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during neutralization.- To break emulsions, try adding brine or a small amount of a different organic solvent.- Minimize the volume of the organic wash during the acid extraction step. |
| Product oils out during recrystallization | - The solvent is not ideal for crystallization.- The concentration of the solution is too high.- The cooling rate is too fast. | - Try a different solvent system. A mixture of a good solvent and a poor solvent can sometimes induce crystallization.- Use a more dilute solution.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Seeding with a small crystal can also help. |
| Purified amine discolors upon storage | - Oxidation of the amine group by air.- Presence of trace impurities that catalyze decomposition. | - Store the purified amine under an inert atmosphere (e.g., nitrogen or argon).- Ensure the final product is free of any residual acid or base from the purification process.- Store in a cool, dark place. Amber vials are recommended. |
| Broad peaks or tailing in chromatography | - Interaction of the basic amine with acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system.[1]- Use an alternative stationary phase, such as alumina or a polymer-based column. |
Experimental Protocols
Protocol 1: Purification of this compound via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in ether (or a similar solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol) and heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Flash Chromatography of this compound
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Elute the column with an appropriate solvent system. A common system for amines is a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 0.5%) to prevent peak tailing.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Note: These are example values and actual results may vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield |
| Recrystallization of HCl Salt | 85% | >99% | 70-85% |
| Flash Chromatography | 85% | >98% | 60-80% |
| Acid-Base Extraction | 85% | 90-95% | >90% |
Table 2: Recrystallization Solvent Screening for this compound HCl
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery |
| Isopropanol | High | Low | Good (Needles) | ~80% |
| Ethanol | High | Moderate | Fair (Small Crystals) | ~65% |
| Methanol/Ether (1:5) | Moderate | Very Low | Excellent (Plates) | ~85% |
| Acetone | Moderate | Low | Poor (Oiled out) | N/A |
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Step-by-step process for the recrystallization of this compound hydrochloride.
References
Technical Support Center: Synthesis of 4-Phenylcycloheptan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Phenylcycloheptan-1-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through the reductive amination of 4-phenylcycloheptanone.[1][2][3] This reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2][3] This method is favored for its operational simplicity and the availability of various reducing agents that can be tailored to the substrate.
Q2: What are the critical parameters to control for maximizing the yield in this synthesis?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount to avoid the reduction of the starting ketone.[4]
-
Ammonia Source: The concentration and type of ammonia source (e.g., ammonium acetate, aqueous ammonia) can significantly influence the rate of imine formation.[3][5]
-
Reaction Temperature: Temperature affects both the rate of imine formation and the stability of the reducing agent.
-
pH of the reaction medium: The formation of the imine intermediate is typically favored under mildly acidic conditions.[6]
-
Solvent: The choice of solvent can impact the solubility of reactants and the reactivity of the reducing agent.[7][8]
Q3: Can I use a one-pot procedure for the reductive amination of 4-phenylcycloheptanone?
A3: Yes, a one-pot procedure is a common approach for this synthesis.[6] It involves mixing the ketone, ammonia source, and a selective reducing agent in the same reaction vessel. The success of a one-pot reaction hinges on using a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, that selectively reduces the imine intermediate in the presence of the ketone.[4][7][9]
Q4: What are some alternative synthesis routes to this compound?
A4: An alternative to direct reductive amination is the Leuckart-Wallach reaction.[10] This method utilizes formamide or ammonium formate as both the ammonia source and the reducing agent, typically requiring higher reaction temperatures.[10] Another approach involves a stepwise procedure where the imine is pre-formed and isolated before reduction with a less selective reducing agent like sodium borohydride.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Conversion of 4-Phenylcycloheptanone
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | The equilibrium between the ketone and the imine may not favor the imine. Consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[11] Ensure the reaction pH is mildly acidic (around 5-6) to catalyze imine formation without protonating the ammonia source excessively.[6] |
| Steric Hindrance | 4-Phenylcycloheptanone is a sterically hindered ketone, which can slow down the initial nucleophilic attack by ammonia. Increase the reaction time or temperature to overcome the steric hindrance.[11] Using a higher concentration of the ammonia source can also be beneficial. |
| Poor Quality Reagents | Ensure the 4-phenylcycloheptanone is pure and the ammonia source has not degraded. The reducing agent, especially hydride reagents, should be fresh and handled under anhydrous conditions if they are water-sensitive. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Prevention/Minimization Strategy |
| 4-Phenylcycloheptanol | Reduction of the starting ketone by the reducing agent. | Use a more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are less likely to reduce the ketone under the reaction conditions.[4][7][9] If using a less selective reagent like sodium borohydride, ensure complete imine formation before adding the reducing agent in a stepwise approach.[7] |
| Secondary Amine (Bis(4-phenylcycloheptyl)amine) | The newly formed primary amine reacts with another molecule of the ketone. | Use a large excess of the ammonia source to outcompete the primary amine in reacting with the ketone. |
| Unidentified Impurities | Decomposition of reactants or intermediates at elevated temperatures. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. |
Issue 3: Difficulty in Product Purification
| Issue | Troubleshooting Step |
| Separating the Amine from Unreacted Ketone | Utilize the basicity of the amine for separation. Perform an acidic workup to protonate the amine, making it water-soluble. The unreacted ketone will remain in the organic layer. The aqueous layer can then be basified and the amine extracted with an organic solvent. |
| Removing Polar Byproducts | Column chromatography on silica gel is an effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol containing a small amount of a base (e.g., triethylamine) to prevent tailing of the amine, is recommended. |
| Amine is not crystallizing | If the amine is an oil, it can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The salt is often a crystalline solid that can be easily filtered and dried. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for the reductive amination of ketones.[7][8]
Materials:
-
4-Phenylcycloheptanone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
To a solution of 4-phenylcycloheptanone (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity for Imine vs. Ketone | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | High | Mild, effective for a wide range of substrates, does not require strict pH control.[7][9] | Water-sensitive, can be more expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | High (at neutral or slightly acidic pH) | Effective in protic solvents, stable in weakly acidic conditions.[12] | Highly toxic, generates cyanide waste.[12] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Inexpensive, readily available. | Can reduce the starting ketone, often requires a two-step procedure.[4] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Methanol, Ethyl acetate | High | "Green" reducing agent, high atom economy. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. |
Visualizations
Diagram 1: General Workflow for Reductive Amination
Caption: General experimental workflow for the one-pot reductive amination of 4-phenylcycloheptanone.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram to troubleshoot low yields in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. organicreactions.org [organicreactions.org]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Amine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for common amine synthesis methodologies, including Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination is a widely used method to form amines from carbonyl compounds and a nitrogen source.[1][2] It typically proceeds via an imine intermediate, which is then reduced to the target amine.[1] This process can be performed in a one-pot reaction, enhancing its efficiency.[2][3]
Frequently Asked Questions (FAQs) for Reductive Amination
Q1: My reductive amination reaction is showing low to no yield. What are the common causes?
A1: Low or no yield in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial equilibrium between the carbonyl compound and the amine may not favor the imine intermediate.[1] This can be due to steric hindrance, electronic effects, or the presence of excess water which can hydrolyze the imine.
-
Incorrect pH: The reaction is often pH-sensitive. Slightly acidic conditions (pH 5-6) are typically required to catalyze imine formation by protonating the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group.[3] However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.
-
Reducing Agent Incompatibility: The choice of reducing agent is critical. A reagent that is too strong, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone faster than the imine is formed, leading to alcohol byproducts.[4][5]
-
Deactivated Substrates: Aldehydes or ketones with electron-withdrawing groups may be less reactive.[6] Similarly, less nucleophilic amines can also slow down the initial condensation step.
Q2: I am observing significant amounts of alcohol byproduct. How can I prevent this?
A2: The formation of alcohol byproduct occurs when the reducing agent reduces the starting carbonyl compound.[7] To minimize this side reaction:
-
Use a Milder Reducing Agent: Switch to a reagent that selectively reduces the imine or iminium ion in the presence of a carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are common choices for this reason.[2][5] NaBH₃CN is particularly effective at a slightly acidic pH where the iminium ion is readily formed and preferentially reduced.[1][5]
-
Two-Step Procedure: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent.[8] This ensures that the carbonyl compound is consumed before the reductant is introduced. You can monitor imine formation by techniques like NMR.[9]
Q3: My reaction is producing over-alkylated products (secondary or tertiary amines instead of primary). How can I improve selectivity?
A3: Over-alkylation is a common issue when using ammonia or primary amines, as the newly formed amine product can react further with the carbonyl starting material.[10]
-
Control Stoichiometry: Using a large excess of the amine nucleophile can help to favor the formation of the desired mono-alkylated product.
-
Stepwise Approach: A stepwise procedure, where the imine is formed and then reduced, can sometimes offer better control compared to a one-pot reaction.[8]
-
Alternative Methods: For the synthesis of primary amines, methods like the Gabriel synthesis or the reduction of azides or nitriles might offer better selectivity and avoid over-alkylation.[10]
Q4: How do I choose the right reducing agent for my reaction?
A4: The choice depends on the reactivity of your substrates and whether you are performing a one-pot or two-step procedure.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and effective reagent, often used for one-pot reactions. It is sensitive to water and not compatible with methanol.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reagent ideal for one-pot syntheses. It is stable in acidic solutions and selectively reduces the iminium ion over the carbonyl group.[1][4] Note that this reagent can release toxic cyanide gas during acidic workup.[1]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both imines and carbonyls.[4] It is best used in a two-step process where the imine is formed first.[2][4] It is often used in alcoholic solvents like methanol or ethanol.[4]
-
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): A versatile and green option that can be used for direct reductive amination.[1] However, it may not be compatible with other reducible functional groups in the molecule.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Incomplete imine formation. | Add a catalytic amount of acid (e.g., acetic acid) to reach a pH of ~5-6.[3][9] Consider removing water using a Dean-Stark trap or molecular sieves. |
| Low reactivity of carbonyl or amine. | Increase reaction temperature. For less reactive substrates, consider adding a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ to activate the carbonyl group.[4] | |
| Inactive reducing agent. | Use fresh reducing agent. Ensure anhydrous conditions if using a water-sensitive reagent like STAB.[4] | |
| Alcohol Byproduct Formation | Carbonyl is reduced before imine formation. | Use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[5] |
| One-pot procedure issues. | Switch to a two-step protocol: form the imine first, then add the reducing agent (e.g., NaBH₄).[8] | |
| Over-alkylation | Product amine is more nucleophilic than the starting amine and reacts further. | Use a large excess of the starting amine. For primary amines, consider alternative synthetic routes like Gabriel synthesis or azide reduction to avoid this issue.[10] |
| Persistent Imine Impurity | Incomplete reduction. | Increase the equivalents of the reducing agent or extend the reaction time.[11] Ensure the pH is appropriate for the chosen reducing agent to be active. |
| Difficulty Isolating Product | Amine and imine have similar properties. | Drive the reaction to completion to simplify purification.[11] Utilize acid-base extraction carefully, as both imine and amine can be basic. Consider converting the amine to a salt (e.g., hydrochloride) to facilitate isolation by precipitation. |
Experimental Protocol: One-Pot Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE)), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions at room temperature.[4]
-
If the amine starting material is a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine, 1.0 equiv) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or triflates and amines.[12][13] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[14]
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is not working. What should I check first?
A1: The failure of a Buchwald-Hartwig reaction can often be traced to a few key areas:
-
Catalyst System: Ensure the palladium source, ligand, and base are appropriate for your specific substrates.[15] The choice of ligand is particularly crucial and depends heavily on the nature of the amine and aryl halide.[14]
-
Reaction Conditions: These reactions are often sensitive to oxygen and moisture. Ensure you are using anhydrous solvents and have properly degassed the reaction mixture. An inert atmosphere (Nitrogen or Argon) is critical.
-
Reagent Quality: The purity of the palladium precursor, ligand, base, and solvent can significantly impact the reaction. Impurities can poison the catalyst.
-
Substrate Reactivity: The reactivity order for aryl halides is generally I > Br > OTf > Cl.[15] Aryl chlorides are often more challenging and may require specialized, electron-rich ligands.[16]
Q2: How do I select the optimal ligand and base for my reaction?
A2: Ligand and base selection is empirical and often requires screening.
-
Ligands: The choice is dictated by the substrates. Sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are commonly used.[12][14] Bidentate ligands like BINAP or XantPhos are also effective in many cases.[17][18] The ligand's role is to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]
-
Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[15] Other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are also used, particularly with base-sensitive functional groups.[16][17] The base facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center.[12] Soluble organic bases like DBU can be advantageous in certain systems, especially for flow chemistry applications.[18]
Q3: What are common side reactions and how can they be minimized?
A3:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if β-hydride elimination competes with reductive elimination.[13] Using bulky ligands can often suppress this pathway.
-
Biaryl Formation: Homocoupling of the aryl halide. This can be favored at higher temperatures or with certain catalyst systems.
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose, especially at high temperatures or in the presence of impurities. Using robust pre-catalysts can often improve catalyst stability and longevity.[19]
Q4: Can I run the reaction open to the air?
A4: Generally, no. The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. While some modern, highly robust pre-catalysts may show some tolerance to air, optimal results and reproducibility are achieved under an inert atmosphere (N₂ or Ar).[20]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | Inactive catalyst. | Use a pre-catalyst for more reliable generation of the active Pd(0) species.[15][19] Ensure rigorous inert atmosphere and use of anhydrous solvents. |
| Poor choice of ligand/base combination. | Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos, XantPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[14][16] | |
| Low substrate reactivity (e.g., Aryl-Cl). | Use more electron-rich, bulky phosphine ligands designed for aryl chloride activation. Increase reaction temperature.[16] | |
| Hydrodehalogenation Byproduct | β-hydride elimination from the palladium-amide intermediate. | Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help. |
| Reaction Stalls | Catalyst deactivation. | Increase catalyst/ligand loading. Use a more stable pre-catalyst. Ensure solvent and reagents are pure and free of catalyst poisons. |
| Product inhibition. | The product amine can sometimes coordinate to the palladium and inhibit the catalyst. A higher catalyst loading might be necessary. | |
| Inconsistent Results | Sensitivity to air/moisture. | Improve inert atmosphere techniques (e.g., use a glovebox for setup, thoroughly degas solvents). |
| Reagent quality varies between batches. | Use high-purity reagents from a reliable source. |
Key Component Optimization for Buchwald-Hartwig Amination
| Component | Common Examples | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., G3/G4 Palladacycles) | Pre-catalysts are often preferred for their stability and ease of activation to the active Pd(0) species.[15][19] |
| Ligand | Monodentate: XPhos, RuPhos, BrettPhosBidentate: BINAP, XantPhos, dppf | Choice is substrate-dependent. Bulky, electron-rich ligands are generally required for challenging substrates.[12][14][16] |
| Base | Inorganic: NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSOrganic: DBU | Strong bases are typical.[15] Solubility and functional group tolerance are important factors.[18] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Must be anhydrous and degassed. The choice can affect the solubility of the base and other reagents.[15] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates but can also lead to catalyst decomposition or side reactions.[15][19] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask or vial, add the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G4, 1-5 mol%), the ligand (if not using a pre-catalyst, 1-5 mol%), and the base (e.g., K₃PO₄, 1.4-2.0 equiv).[16]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the amine (1.0-1.5 equiv) and anhydrous, degassed solvent (e.g., t-BuOH or Toluene) via syringe.[16]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (typically 3-24 hours), monitoring by TLC or LC-MS.[16]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Key Parameter Relationships in Buchwald-Hartwig Amination
Caption: Interdependent parameters for optimizing a Buchwald-Hartwig amination reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tail Gas Amine Treaters in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tail gas amine treaters in synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common operational problems in a tail gas amine treating unit?
A1: The most common operational problems encountered in tail gas amine treaters include:
-
Foaming: The formation of stable foam in the absorber or regenerator, which can lead to poor gas-liquid contact, amine carryover, and loss of treating efficiency.[1][2]
-
Corrosion: The degradation of equipment due to the chemical nature of the amine solution and the presence of acid gases, particularly at high temperatures and in areas of high velocity.[3][4][5]
-
Off-Spec Treated Gas: Failure to meet the required low levels of H₂S in the treated gas, often due to issues with amine circulation, concentration, or contamination.
-
High Amine Losses: Excessive loss of the amine solvent due to mechanical issues, foaming, or degradation.
-
Fouling and Solids Formation: Accumulation of solid particles, such as iron sulfide and degradation products, which can plug equipment and contribute to foaming.
-
Heat Stable Salt (HSS) Accumulation: The buildup of non-regenerable salts that reduce the amine's capacity to remove acid gases and can increase corrosion.[6]
Q2: What is foaming in an amine treater and what causes it?
A2: Foaming is the formation of a stable layer of gas bubbles in the amine solution.[1] It is a common operational problem that can significantly reduce the efficiency of the unit. The primary causes of foaming include:
-
Contaminants in the feed gas: Liquid hydrocarbons, compressor oils, and other surface-active agents entering with the feed gas are a major cause of foaming.[2]
-
Suspended solids: Fine particles like iron sulfide and corrosion products can stabilize foam.
-
Amine degradation products: Certain products formed from the breakdown of the amine solvent can act as surfactants and promote foaming.
-
High solution viscosity: An increase in the viscosity of the amine solution can hinder the drainage of liquid from the foam bubbles, making them more stable.
-
High differential pressure: A sudden increase in the pressure drop across the absorber is often the first indication of a foaming problem.[1][7]
Q3: What are Heat Stable Salts (HSS) and why are they a problem?
A3: Heat Stable Salts (HSS) are salts formed from the reaction of amines with strong acids that are not regenerated by the heat in the stripper.[6] These strong acids can enter the system with the feed gas or be formed by the degradation of the amine. Common anions that form HSS include formate, acetate, oxalate, thiosulfate, and thiocyanate.
HSS are problematic for several reasons:
-
Reduced Amine Capacity: HSS tie up amine molecules, making them unavailable for acid gas removal and reducing the overall efficiency of the unit.[6]
-
Increased Corrosion: High concentrations of HSS can be corrosive to the equipment, particularly in high-temperature areas.[3][6]
-
Increased Foaming Tendency: HSS can alter the physical properties of the amine solution, leading to an increased tendency to foam.[6]
Q4: How does corrosion occur in an amine treating unit and where are the most susceptible areas?
A4: Corrosion in amine treating units is a complex process caused by the interaction of the amine solution, acid gases (H₂S and CO₂), and the materials of construction.[3][4][5] The primary corrosion mechanisms involve the formation of acidic conditions and the breakdown of protective iron sulfide layers. Key factors influencing corrosion include high temperatures, high amine loading, high velocities, and the presence of contaminants like HSS and amine degradation products.[3][8]
The most susceptible areas for corrosion are:
-
Rich Amine Piping: Particularly downstream of the absorber where the amine is saturated with acid gases and temperatures begin to rise.
-
Lean/Rich Heat Exchanger: High temperatures and velocities create a corrosive environment.
-
Regenerator (Stripper) and Reboiler: These are the hottest parts of the system where acid gases are released, leading to high corrosion potential.[5]
-
Regenerator Overhead Condenser and Reflux Drum: The presence of wet acid gases can lead to severe corrosion.
Troubleshooting Guides
Issue 1: Foaming in the Absorber
Question: My amine absorber is experiencing foaming, indicated by a high-pressure drop and amine carryover. How do I troubleshoot this?
Answer:
A systematic approach is crucial for troubleshooting foaming. The following steps and diagram can guide your investigation.
Troubleshooting Workflow for Absorber Foaming
Caption: Troubleshooting workflow for foaming in the amine absorber.
Troubleshooting Steps:
-
Immediate Action (If Necessary): If foaming is severe and causing significant operational issues, a temporary solution is to inject a small amount of a suitable antifoam agent.[2] However, this only treats the symptom, not the root cause.
-
Check for Liquid Hydrocarbon Carryover: Inspect the inlet gas separator to ensure it is functioning correctly and that no liquid hydrocarbons are being carried over into the absorber.[2] This is a very common cause of foaming.
-
Analyze the Amine Solution:
-
Foaming Tendency Test: Perform a foaming tendency test to confirm that the amine solution itself is prone to foaming.
-
Solids Analysis: Filter a sample of the amine and inspect for suspended solids like iron sulfide.
-
Hydrocarbon Analysis: Analyze the amine for dissolved or entrained hydrocarbons.
-
-
Review Operating Conditions:
-
Lean Amine Temperature: Ensure the lean amine temperature is 5-10°C (9-18°F) warmer than the inlet gas to prevent hydrocarbon condensation in the absorber.[2]
-
Amine Circulation Rate: Verify that the amine circulation rate is within the design range. Excessively high rates can increase turbulence and promote foaming.
-
-
Identify and Eliminate the Contaminant Source: Based on the analysis, identify the source of the contaminants (e.g., upstream processes, compressor oils) and take corrective actions to prevent their entry into the amine unit.
-
Optimize Filtration: Ensure that the mechanical and carbon filters on the amine system are clean and functioning effectively to remove solids and dissolved contaminants.
Issue 2: Off-Spec Treated Gas (High H₂S Content)
Question: The H₂S content in my treated gas is above the specified limit. What are the potential causes and how can I resolve this?
Answer:
High H₂S in the treated gas indicates poor absorption efficiency. The following logical progression can help diagnose the problem.
Troubleshooting Logic for High H₂S in Treated Gas
Caption: Logical flow for troubleshooting high H₂S in treated gas.
Troubleshooting Steps:
-
Verify Amine Circulation: Ensure that the lean amine is circulating at the correct flow rate and temperature. Low circulation will result in insufficient amine to remove the H₂S.
-
Analyze the Lean Amine:
-
Amine Concentration: Titrate the amine solution to verify that the concentration is within the recommended range (typically 35-50 wt% for MDEA).
-
Lean Amine Loading: A high H₂S loading in the lean amine indicates a problem with the regeneration process.
-
-
Analyze the Rich Amine: Check the rich amine loading. If it is exceeding the design limit (typically 0.3-0.45 mol acid gas/mol amine), it indicates that the amine is becoming saturated in the absorber.[9]
-
Check Regenerator Performance:
-
Reboiler Temperature and Steam Rate: Ensure the reboiler is operating at the correct temperature and that the steam rate is adequate for effective stripping of H₂S.
-
Lean/Rich Exchanger: Check for leaks in the lean/rich heat exchanger, which could contaminate the lean amine with rich amine.
-
-
Analyze for Heat Stable Salts (HSS): If regeneration is poor despite adequate reboiler duty, analyze the amine for HSS. High levels of HSS will reduce the amine's carrying capacity.
-
Take Corrective Actions:
-
If circulation is low, increase it to the design rate.
-
If regeneration is the issue, optimize the reboiler duty.
-
If HSS levels are high, consider amine reclaiming or replacement.
-
Data Presentation
Table 1: Typical Operating Parameters for MDEA-based Tail Gas Amine Treaters
| Parameter | Typical Range | Unit |
| Amine Concentration | 35 - 50 | wt% |
| Lean Amine Temperature | 5-10°C (9-18°F) above inlet gas temp | °C (°F) |
| Absorber Pressure | Atmospheric to slightly positive | psig |
| Regenerator Bottom Temperature | 120 - 135 | °C |
| Rich Amine Loading | 0.3 - 0.45 | mol acid gas / mol amine |
| Lean Amine Loading | < 0.01 | mol H₂S / mol amine |
| Treated Gas H₂S Specification | < 10 - 250 | ppmv |
Experimental Protocols
Protocol 1: Determination of Foaming Tendency (Adapted from ASTM D892)
This method provides a standardized way to assess the foaming characteristics of an amine solution.
Apparatus:
-
1000 mL graduated cylinder
-
Gas diffuser stone (spherical, 40-50 mm diameter)
-
Rotameter or mass flow controller (capable of 94 ± 5 mL/min)
-
Constant temperature bath (24 ± 0.5 °C)
-
Air supply (clean and dry)
-
Stopwatch
Procedure:
-
Pour 200 mL of the amine solution into the 1000 mL graduated cylinder.
-
Place the cylinder in the constant temperature bath at 24 °C and allow the sample to reach thermal equilibrium.
-
Insert the gas diffuser stone into the cylinder, ensuring it rests on the bottom.
-
Connect the air supply to the diffuser and start the timer. Adjust the air flow rate to 94 ± 5 mL/min.
-
After 5 minutes, stop the air flow. Immediately record the volume of foam in the graduated cylinder. This is the "Foaming Tendency".
-
Start a separate timer and allow the foam to settle for 10 minutes.
-
After 10 minutes, record the remaining volume of foam. This is the "Foam Stability".
Interpretation:
-
A high "Foaming Tendency" value indicates that the solution readily forms foam.
-
A high "Foam Stability" value indicates that the foam is persistent and does not break easily.
Protocol 2: Determination of Amine Concentration by Titration
This protocol outlines a non-aqueous titration method to determine the total basicity of the amine solution, which corresponds to its concentration.
Reagents and Apparatus:
-
0.1 N Perchloric acid in glacial acetic acid (titrant)
-
Glacial acetic acid (solvent)
-
Crystal violet indicator solution
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1-2 g of the amine sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of glacial acetic acid to the flask and swirl to dissolve the sample.
-
Add 2-3 drops of crystal violet indicator. The solution should turn violet.
-
Titrate the solution with the 0.1 N perchloric acid solution. The endpoint is reached when the color changes from violet to blue-green.
-
Record the volume of titrant used.
-
Perform a blank titration with 50 mL of glacial acetic acid and the indicator, and subtract this volume from the sample titration volume.
Calculation:
Amine Concentration (wt%) = ( (V_sample - V_blank) * N_acid * MW_amine ) / ( W_sample * 10 )
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N_acid = Normality of the perchloric acid (N)
-
MW_amine = Molecular weight of the amine ( g/mol )
-
W_sample = Weight of the amine sample (g)
Protocol 3: Analysis of Heat Stable Salts (HSS) by Ion Chromatography (IC)
This method is used for the separation and quantification of common HSS anions.
Instrumentation and Conditions:
-
Ion Chromatograph: Equipped with a suppressed conductivity detector.
-
Anion-exchange Column: A high-capacity, hydroxide-selective column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC-4µm).[10]
-
Eluent: A potassium hydroxide (KOH) gradient is typically used. A starting concentration of ~20 mM KOH, ramping up to ~70 mM, can effectively separate a wide range of anions.[11]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 25 µL.
Sample Preparation:
-
Dilute the amine sample 100-fold with deionized water.
-
If necessary, pass the diluted sample through a cation-exchange cartridge to remove the amine, which can interfere with the separation.
Procedure:
-
Prepare a series of calibration standards containing known concentrations of the target HSS anions (e.g., formate, acetate, chloride, sulfate, thiosulfate, thiocyanate).
-
Inject the standards into the IC to generate a calibration curve for each anion.
-
Inject the prepared amine sample.
-
Identify and quantify the HSS anions in the sample by comparing the retention times and peak areas to the calibration standards.
Protocol 4: Analysis of Amine Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile amine degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: A column suitable for amine analysis, such as a CP-SIL-8 CB Amines column.[12]
-
Carrier Gas: Helium.
-
Injection Mode: Split injection is often used to prevent column overload.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to separate compounds with different boiling points.
Sample Preparation:
-
Dilution: Dilute the amine sample in a suitable solvent (e.g., water or methanol).[12]
-
Derivatization (Optional but often necessary): Many amine degradation products are not volatile enough for GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase their volatility.
-
Cleanup: A cleanup step, such as cation exchange, may be necessary to remove the bulk amine and other interferences.[13]
Procedure:
-
Inject the prepared sample into the GC-MS.
-
The compounds are separated in the GC column and then detected by the mass spectrometer.
-
Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST library).
-
Quantification can be performed using calibration standards of the identified degradation products if they are commercially available.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 3. amine-gas-treatment.com [amine-gas-treatment.com]
- 4. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 5. integratedglobal.com [integratedglobal.com]
- 6. jpst.ripi.ir [jpst.ripi.ir]
- 7. ogj.com [ogj.com]
- 8. alspi.com [alspi.com]
- 9. Question 25: What are your key factors around amine contactor operation in hydrotreating units? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. researchgate.net [researchgate.net]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Technical Support Center: Analysis of Arylcyclohexylamines by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of arylcyclohexylamines using gas chromatography (GC), particularly with mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the GC-MS analysis of arylcyclohexylamines?
A1: The most frequently encountered problems include peak tailing for the parent compound, the appearance of ghost peaks, and the in-source thermal degradation of the analyte. Arylcyclohexylamines, being nitrogen-containing compounds, can exhibit challenging chromatographic behavior. Additionally, thermal instability, particularly at the high temperatures of the GC inlet, can lead to the formation of artifacts that may be mistaken for metabolites or impurities.
Q2: My chromatogram shows a peak that corresponds to dehydronorketamine (DHNK), but I am analyzing a pure norketamine standard. Is this a contaminant?
A2: Not necessarily. Dehydronorketamine is a known thermal degradation product of norketamine.[1] At elevated temperatures within the GC injector port, norketamine can undergo dehydrogenation to form DHNK.[1] This is a common analytical artifact, and its presence should be investigated by optimizing your GC inlet conditions.
Q3: I am observing inconsistent peak areas and peak shape for my arylcyclohexylamine analytes. What could be the cause?
A3: Inconsistent peak areas and poor peak shape (e.g., tailing) can stem from several factors. For arylcyclohexylamines, active sites in the GC inlet (liner, seal) or on the column can cause adsorption, leading to peak tailing and reduced response. Contamination of the injector liner is a common cause of such issues.[2] Inconsistent breakdown of some PCP analogues has also been observed, which could contribute to poor reproducibility.[2]
Q4: Can derivatization help improve the analysis of arylcyclohexylamines by GC-MS?
A4: Yes, derivatization can be a valuable strategy. While some methods analyze these compounds without derivatization, derivatizing the amine group can improve chromatographic performance by reducing peak tailing and enhancing thermal stability.[3][4][5] Common derivatization approaches include acylation and silylation.[3][4]
Troubleshooting Guides
Issue 1: Peak Tailing of the Analyte
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
-
Poor resolution from adjacent peaks.
-
Inconsistent peak integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Active Sites in the Inlet | Deactivated glass wool liners are recommended. If peak tailing persists, consider replacing the liner and the inlet septum. Ensure all components in the sample path are inert. |
| Column Contamination | Trim the first few centimeters of the analytical column. If the problem continues, the column may need to be replaced. |
| Inappropriate Column Phase | A mid-polarity column is often suitable for arylcyclohexylamines. If using a non-polar column, consider switching to a phase with some phenyl or cyano content to improve peak shape. |
| Analyte Adsorption | Derivatization of the amine group can mitigate interactions with active sites. |
Issue 2: Appearance of Unexpected Peaks (Degradation Products/Artifacts)
Symptoms:
-
Consistent appearance of peaks not present in the original sample.
-
For norketamine analysis, a peak corresponding to dehydronorketamine is observed.[1]
-
For some PCP analogues, an artifact possibly resulting from the loss of the piperidine moiety may be seen.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Injector Temperature | This is a primary cause of thermal degradation. Systematically lower the injector temperature in 10-20°C increments to find the optimal temperature that allows for efficient volatilization without causing degradation. |
| Active Surfaces in the Inlet | Metal surfaces in the injector can catalyze degradation. Ensure the use of a deactivated liner. |
| Prolonged Residence Time in the Inlet | For splitless injections, minimize the splitless time to what is necessary for efficient sample transfer. |
Degradation Pathways
Thermal Degradation of Norketamine
A common degradation pathway observed during the GC analysis of norketamine is its conversion to dehydronorketamine through the loss of two hydrogen atoms. This is often facilitated by the high temperatures in the GC inlet.
Caption: Thermal degradation of norketamine to DHNK in the GC inlet.
Experimental Protocols
Protocol 1: General GC-MS Screening for Arylcyclohexylamines
This protocol provides a starting point for the analysis of arylcyclohexylamines in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate internal standard (e.g., ketamine-d4).
-
Alkalinize the sample with 1N sodium hydroxide.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or a mixture of chloroform and isopropanol).
-
Evaporate the organic layer to dryness and reconstitute in a small volume of solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280°C (optimization is recommended to minimize degradation).
-
Injection Mode: Splitless.
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a common choice.
-
Oven Temperature Program:
-
Initial temperature: 100-150°C.
-
Ramp: 10-20°C/min to 280-300°C.
-
Hold for 2-5 minutes.
-
-
MS Conditions:
-
Acquire in full scan mode for initial identification.
-
For quantitative analysis, use selected ion monitoring (SIM) with characteristic ions for each analyte.
-
-
Quantitative Data Summary
The following table summarizes typical mass-to-charge ratios (m/z) used for the identification and quantification of ketamine and its metabolites in SIM mode.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ketamine | 209 | 180, 182, 138, 152 |
| Norketamine | 166 | 195, 168, 149, 131 |
| Dehydronorketamine | 153 | Not specified |
| Ketamine-d4 (IS) | 184 | Not specified |
Data compiled from a representative study.[6]
Note: This technical support center provides general guidance. Optimal conditions may vary depending on the specific arylcyclohexylamine, the sample matrix, and the instrumentation used. Method validation is essential for accurate and reliable results.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative detection of ketamine, norketamine, and dehydronorketamine in urine using chemical derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Low Yields in Reductive Amination of Cyclohexanones
Welcome to the technical support center for reductive amination. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to diagnose and resolve issues leading to low yields in the reductive amination of cyclohexanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the reductive amination of cyclohexanones?
Low yields are typically traced back to one or more of the following factors:
-
Inefficient Imine/Iminium Ion Formation: The reaction equilibrium between the cyclohexanone/amine and the imine intermediate may not favor the imine.[1] This can be due to reaction conditions, steric hindrance, or the nature of the amine.
-
Competing Side Reactions: Several side reactions can consume starting materials or intermediates, reducing the yield of the desired amine. The most common include the self-condensation of cyclohexanone and the reduction of the starting ketone by the reducing agent.[2][3]
-
Hydrolysis of the Imine Intermediate: The imine intermediate is susceptible to hydrolysis, which reverts it back to the starting cyclohexanone and amine. This is a reversible process, and the presence of excess water can drive the equilibrium away from the desired product.[4][5]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time play a critical role. An incorrect pH, for instance, can either fail to catalyze imine formation or deactivate the amine nucleophile.[2]
-
Improper Choice of Reducing Agent: The selected reducing agent may be too reactive, reducing the cyclohexanone before it can form an imine, or not reactive enough to efficiently reduce the imine intermediate.[2][6]
Troubleshooting Guides
Issue 1: The reaction shows low conversion of the starting cyclohexanone.
Possible Cause: Poor formation of the imine or iminium ion intermediate.
Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, attempt to monitor the formation of the imine intermediate using techniques like TLC or NMR. For NMR analysis, the disappearance of the aldehyde proton and the appearance of a new imine proton signal can be indicative.[7]
-
Optimize pH: Imine formation is acid-catalyzed. The optimal pH is typically mildly acidic, around 4-5.[2]
-
If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.
-
If the pH is too low (highly acidic): The amine starting material will be protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.[2]
-
Solution: Add a catalytic amount of a weak acid, like acetic acid. For sensitive substrates, using a buffer system (e.g., AcOH/NaOAc) can maintain the optimal pH.[8]
-
-
Remove Water: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water.[1] Removing water as it forms can drive the equilibrium towards the imine product.
-
Solution: Use molecular sieves or a Dean-Stark apparatus, particularly for sluggish reactions.
-
-
Increase Amine Equivalents: Using an excess of the amine can help shift the equilibrium towards imine formation.[9]
Issue 2: The primary side product is cyclohexanol.
Possible Cause: The reducing agent is reducing the starting cyclohexanone.
Troubleshooting Steps:
-
Change the Reducing Agent: This is the most common cause. Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[1][6] If it is added too early or if imine formation is slow, it will preferentially reduce the ketone.
-
Solution: Switch to a milder, more selective reducing agent that reduces iminium ions much faster than ketones. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are standard choices for this reason.[1][2][6] NaBH₃CN is particularly effective because its reactivity is attenuated at neutral pH but increases under the acidic conditions that favor iminium ion formation.[2]
-
-
Modify the Procedure: If you must use a more powerful reducing agent like NaBH₄, modify the reaction sequence.
Issue 3: The reaction mixture contains high molecular weight impurities.
Possible Cause: Self-condensation of cyclohexanone.
Troubleshooting Steps:
-
Control Temperature and Reaction Time: Aldol-type self-condensation of cyclohexanone is a known side reaction, often catalyzed by acidic or basic conditions, leading to dimers and trimers.[10][11]
-
Solution: Run the reaction at a lower temperature and monitor its progress to avoid unnecessarily long reaction times, which can favor the formation of these by-products.
-
-
Maintain Appropriate Stoichiometry: An excess of cyclohexanone relative to the amine can increase the likelihood of self-condensation.
-
Solution: Ensure the amine is present in a stoichiometric or slight excess amount.
-
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent is critical for a successful reductive amination. The table below summarizes the properties of commonly used reagents.
| Reducing Agent | Formula | Key Characteristics | Optimal pH | Common Solvents |
| Sodium Borohydride | NaBH₄ | Strong reductant; reduces ketones and aldehydes. Requires imine pre-formation.[6] | N/A (added after imine formation) | Methanol, Ethanol[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Mild reductant; selective for iminium ions over ketones at acidic pH.[2] Tolerant to water.[6] | ~4-5[2][12] | Methanol[6] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective reductant.[9] Sensitive to water.[6] | N/A (often used with catalytic AcOH) | Dichloromethane (DCM), Dichloroethane (DCE), THF[6] |
Experimental Protocols
General Protocol for One-Pot Reductive Amination of Cyclohexanone using NaBH₃CN
This protocol provides a general methodology for the reductive amination of cyclohexanone with a primary amine.
Materials:
-
Cyclohexanone
-
Primary Amine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and methanol (to make a ~0.5 M solution).
-
Add the primary amine (1.1 eq) to the solution and stir at room temperature.
-
Adjust the pH of the mixture to approximately 5 by adding glacial acetic acid dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC if possible.
-
In a single portion, add sodium cyanoborohydride (1.2 eq). Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM (or ethyl acetate) and saturated NaHCO₃ solution to neutralize the acetic acid.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Visualizations: Workflows and Reaction Pathways
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for diagnosing and solving issues related to low yields in reductive amination.
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
Competing Reaction Pathways
This diagram illustrates the desired reductive amination pathway versus the common side reactions of imine hydrolysis and cyclohexanone self-condensation.
Caption: Reaction pathways in reductive amination of cyclohexanone.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on the Synthesis of 4-Phenylcycloheptan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylcycloheptan-1-amine. It provides troubleshooting advice and frequently asked questions (FAQs) related to the impact of solvents on this synthesis, which is typically achieved through the reductive amination of 4-phenylcycloheptanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of 4-phenylcycloheptanone. This reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then reduced to the target primary amine. This can be performed as a one-pot synthesis where the imine is not isolated.[1][2]
Q2: Why is the choice of solvent critical in this synthesis?
A2: The solvent plays a crucial role in the reductive amination process. It can influence the rate of imine formation, the solubility of reagents (ketone, ammonia, and reducing agent), and the activity of the catalyst or reducing agent. An appropriate solvent can lead to higher yields, shorter reaction times, and easier product purification.[3]
Q3: Which solvents are generally recommended for the reductive amination of ketones?
A3: Protic solvents, particularly methanol, are often identified as optimal for the reductive amination of ketones.[3] Methanol has been shown to facilitate both high rates of imine formation and effective hydrogenation.[3] Other solvents like ethanol and isopropanol can also be used, but may lead to different outcomes. Aprotic polar solvents such as tetrahydrofuran (THF) and dioxane, and even apolar solvents like toluene and cyclohexane have been investigated, but often with less favorable results compared to methanol.[3]
Q4: What are the common reducing agents used for this transformation?
A4: A variety of reducing agents can be employed, with the choice often depending on the specific reaction conditions and desired selectivity. Common choices include:
-
Sodium borohydride (NaBH₄): A versatile and cost-effective reducing agent.
-
Sodium cyanoborohydride (NaBH₃CN): Often preferred for its selectivity in reducing imines over ketones.
-
Sodium triacetoxyborohydride (STAB): A mild and selective reagent, particularly useful when avoiding cyanated byproducts is desired.
-
Catalytic Hydrogenation (H₂/catalyst): Using catalysts like palladium on carbon (Pd/C), Raney nickel (Ra-Ni), or platinum on carbon (Pt/C) with hydrogen gas is a common industrial method.[3][4]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and solutions related to the solvent?
A1: Low yields in reductive amination can often be attributed to solvent-related issues.
-
Poor Imine Formation: The equilibrium between the ketone and the imine might not favor the imine in the chosen solvent.
-
Solution: Switch to a solvent that promotes imine formation. Methanol is often an excellent choice as it can effectively solvate the intermediates and byproducts.[3] In some cases, the use of a dehydrating agent can help shift the equilibrium towards the imine.
-
-
Incomplete Reduction: The reducing agent may not be effective in the chosen solvent.
-
Solution: Ensure your reducing agent is soluble and active in the selected solvent. For catalytic hydrogenation, the solvent can affect the catalyst's activity. Again, methanol is generally a good starting point.[3]
-
-
Side Reactions: The solvent can promote side reactions such as the reduction of the starting ketone to the corresponding alcohol (4-phenylcycloheptanol).
-
Solution: Water as a solvent can favor the reduction of the ketone over imine formation.[3] Using a less protic solvent or ensuring anhydrous conditions might mitigate this. The choice of a more selective reducing agent like NaBH₃CN can also help.
-
Q2: I am observing the formation of a significant amount of 4-phenylcycloheptanol as a byproduct. How can I minimize this?
A2: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting ketone.
-
Solvent Choice: As mentioned, using water as a solvent can enhance the selectivity towards alcohol formation.[3] Switching to an organic solvent like methanol is recommended.
-
Reducing Agent: Sodium borohydride can reduce both ketones and imines. To favor the reduction of the imine, you can either allow sufficient time for the imine to form before adding the reducing agent or use a more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
-
Reaction Conditions: Running the reaction in a two-step process (forming the imine first, then adding the reducing agent) can sometimes improve selectivity.
Q3: The reaction is very slow. Can the solvent choice help to increase the reaction rate?
A3: Yes, the solvent can significantly impact the reaction kinetics.
-
Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
-
Polarity: Polar protic solvents like methanol can accelerate the reaction by stabilizing charged intermediates in the imine formation step.[3]
-
Catalyst Activity: In catalytic hydrogenations, the solvent can influence the catalyst's surface properties and activity.
Q4: I am having difficulty with product purification. Could the solvent be a factor?
A4: The reaction solvent can complicate the work-up and purification process.
-
Boiling Point: Solvents with very high boiling points can be difficult to remove under vacuum.
-
Miscibility: If your work-up involves a liquid-liquid extraction, the miscibility of the reaction solvent with the extraction solvents is a key consideration. For example, methanol is miscible with water, which can be a factor during aqueous work-ups.
-
Azeotropes: The solvent may form azeotropes with other components, making separation by distillation challenging.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride in Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylcycloheptanone (1.0 eq) in methanol.
-
Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Perform an acid-base extraction:
-
Add an aqueous acid solution (e.g., 1M HCl) to protonate the amine and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone and alcohol byproduct.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Quantitative Data Summary
Specific quantitative data for the synthesis of this compound in different solvents is not available in the reviewed literature. However, based on general principles of reductive amination of ketones, the following table provides an expected qualitative and semi-quantitative comparison of solvent performance.
| Solvent | Expected Yield | Expected Reaction Time | Key Considerations |
| Methanol | High | Moderate | Often the optimal choice, promoting both imine formation and reduction.[3] |
| Ethanol | Moderate to High | Moderate | A good alternative to methanol, though may result in slightly lower yields or longer reaction times.[3] |
| Isopropanol | Moderate | Moderate to Long | Can be effective, but steric hindrance might slow down the reaction.[3] |
| Tetrahydrofuran (THF) | Low to Moderate | Long | Aprotic polar solvent, may not facilitate imine formation as effectively as protic solvents.[3] |
| Dichloromethane (DCM) | Moderate | Moderate | A common solvent for reductive aminations with borohydride reagents, but less "green". |
| Water | Low | Variable | Tends to favor the reduction of the ketone to the alcohol, leading to lower amine yields.[3] |
| Toluene | Low | Long | Apolar solvent, generally not ideal for this type of reaction due to poor solubility of reagents.[3] |
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for reductive amination.
References
Technical Support Center: Catalyst Selection for Efficient Amination Reactions
Welcome to the Technical Support Center for catalyst selection in amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during amination experiments.
Troubleshooting Guides
This section provides systematic guides to address common problems encountered in popular amination reactions.
Troubleshooting Buchwald-Hartwig Amination
Low or no product yield is a common issue in Buchwald-Hartwig amination. The following guide provides a step-by-step approach to identify and resolve the problem.
Question: My Buchwald-Hartwig reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions. Follow these troubleshooting steps:
-
Catalyst System Integrity:
-
Palladium Source and Pre-catalyst: The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-catalysts often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[1][2] If you are using a Pd(II) source, ensure proper in situ reduction to Pd(0). In some cases, the amine itself can act as a reducing agent.[3] Consider using a well-defined pre-catalyst if you suspect issues with catalyst activation.
-
Ligand Selection and Integrity: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4] Bulky, electron-rich phosphine ligands are generally effective.[5] Ensure your ligand is not degraded. Some ligands are air-sensitive and should be handled under an inert atmosphere. If you observe catalyst decomposition (e.g., formation of palladium black), consider a different ligand or pre-catalyst.
-
Catalyst Poisoning: Certain functional groups, such as azo groups, can poison the catalyst.[3] Additionally, impurities in your starting materials or solvents can deactivate the catalyst. Ensure the purity of all reagents and solvents.
-
-
Reaction Components and Conditions:
-
Base Selection: The base plays a critical role in the deprotonation of the amine.[6] Strong bases like NaOtBu are commonly used, but may not be compatible with base-sensitive functional groups.[2] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[3] The solubility of the base can also be a factor; consider using a soluble organic base if you suspect solubility issues with inorganic bases.
-
Solvent Choice: The solvent can significantly impact the reaction outcome.[2] Aprotic solvents like toluene, dioxane, and THF are common.[3] Ensure your solvent is dry and deoxygenated, as water and oxygen can interfere with the reaction.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[2] Aryl chlorides are often the most challenging substrates and may require more specialized catalyst systems.[5][7]
-
Amine Nucleophilicity: The nature of the amine can influence reaction efficiency. Primary amines are generally more reactive than secondary amines.[2] Sterically hindered amines may require more forcing conditions or specific ligands.
-
-
Experimental Execution:
-
Inert Atmosphere: Buchwald-Hartwig reactions are typically sensitive to oxygen.[3] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Temperature: The reaction temperature can be critical. While some modern catalyst systems operate at room temperature, many require elevated temperatures to proceed efficiently.[2] If you are not seeing any conversion, consider increasing the temperature.
-
Stirring: In heterogeneous mixtures, efficient stirring is crucial to ensure proper mixing of all components.
-
A general troubleshooting workflow for a failed Buchwald-Hartwig reaction is illustrated below:
Troubleshooting Reductive Amination
Reductive amination can suffer from incomplete conversion or the formation of side products. This guide will help you diagnose and solve these issues.
Question: My reductive amination is giving a low yield of the desired amine, and I'm observing side products. What should I do?
Answer:
Low yields and side products in reductive amination often arise from issues with imine formation, the choice of reducing agent, or reaction conditions. Here’s how to troubleshoot:
-
Imine Formation:
-
Equilibrium: The formation of the imine or enamine is an equilibrium process.[8] To drive the reaction forward, it's often necessary to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
pH Control: Imine formation is typically catalyzed by mild acid.[9] However, if the pH is too low, the amine nucleophile will be protonated and become unreactive. Optimal pH is generally between 5 and 6.
-
-
Reducing Agent Selection:
-
Selectivity: The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound before imine formation.[10] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[8][10]
-
Reactivity: If you are observing unreacted imine, you may need a more reactive reducing agent or need to adjust the reaction conditions (e.g., temperature). However, be cautious as more reactive hydrides like NaBH₄ can also reduce the starting carbonyl compound.[10]
-
-
Side Reactions:
-
Over-alkylation: Primary amines can react with the aldehyde/ketone to form a secondary amine, which can then react further to form a tertiary amine. To minimize this, you can use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[8]
-
Alcohol Formation: If the reducing agent is too reactive or added too early, it can reduce the starting carbonyl to an alcohol.[10] Using a more selective reducing agent like NaBH(OAc)₃ can mitigate this.[8]
-
Aldol or Other Condensation Reactions: Under certain conditions, the starting carbonyl compound can undergo self-condensation. Adjusting the pH and temperature can help to minimize these side reactions.
-
-
Solvent and Temperature:
-
Solvent Choice: Solvents like methanol, ethanol, and dichloromethane are commonly used.[11] The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Temperature: The reaction is often run at room temperature, but gentle heating may be required to facilitate imine formation.
-
Here is a decision tree to guide your catalyst and reagent selection for reductive amination:
Troubleshooting Ullmann Condensation
The Ullmann condensation often requires harsh conditions and can give variable yields. This guide addresses common issues.
Question: My Ullmann reaction is not working or giving a very low yield. What are the common pitfalls and how can I improve it?
Answer:
The Ullmann reaction's success is highly dependent on the catalyst activity, reaction conditions, and substrate reactivity. Here are key areas to troubleshoot:
-
Copper Catalyst:
-
Activation: Traditional Ullmann reactions often use copper powder, which may require activation to be effective.[12] This can be done by treating it with a reducing agent like zinc.
-
Catalyst Source: Modern Ullmann-type reactions often use soluble copper(I) salts like CuI, which are generally more reactive.[13]
-
Ligands: The addition of ligands, such as diamines or phenanthrolines, can significantly improve the efficiency and lower the required reaction temperature.[13]
-
-
Reaction Conditions:
-
Temperature: The Ullmann reaction traditionally requires high temperatures, often exceeding 200 °C.[13] If you are not observing any reaction, a higher temperature may be necessary. However, be aware that high temperatures can also lead to side reactions and decomposition.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[12][13] Ensure the solvent is dry, as water can interfere with the reaction.
-
Base: A base is often required, especially when coupling with phenols or amines.[13] The choice of base can be critical and may need to be optimized for your specific substrates.
-
-
Substrate Reactivity:
-
Aryl Halide: Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are generally unreactive in traditional Ullmann reactions.[13] The aryl halide is often activated by the presence of electron-withdrawing groups.[13]
-
Nucleophile: The nucleophilicity of the coupling partner is important. More nucleophilic amines and phenols will generally react more readily.
-
-
Side Reactions:
-
Homocoupling: The aryl halide can undergo homocoupling to form a biaryl byproduct. This is more common at high temperatures.
-
Dehalogenation: The aryl halide can be reduced, leading to the loss of the halogen and no coupling product.
-
Frequently Asked Questions (FAQs)
This section addresses specific questions frequently encountered by researchers performing amination reactions.
Q1: How do I choose the right ligand for a Buchwald-Hartwig amination?
A1: Ligand selection is crucial and depends on the specific substrates. Bulky, electron-rich phosphine ligands are generally a good starting point. For challenging substrates like aryl chlorides or sterically hindered amines, more specialized ligands may be necessary. It is often beneficial to screen a small library of ligands to find the optimal one for your specific reaction. Some common classes of ligands include biarylphosphines (e.g., XPhos, BrettPhos) and ferrocene-based ligands.
Q2: Can I run a Buchwald-Hartwig amination open to the air?
Q3: In reductive amination, when should I use a one-pot procedure versus a two-step procedure?
A3: A one-pot procedure, where the carbonyl compound, amine, and reducing agent are all added at the beginning, is more convenient.[8] It works well when using a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that will not significantly reduce the starting carbonyl. A two-step procedure, where the imine is formed first and then the reducing agent is added, is preferred when using a less selective reducing agent like NaBH₄ to prevent reduction of the starting carbonyl.[10] It can also be beneficial for less reactive carbonyls or amines to ensure complete imine formation before reduction.
Q4: What are the main differences between the Buchwald-Hartwig amination and the Ullmann condensation for C-N bond formation?
A4: The main differences lie in the catalyst and reaction conditions. Buchwald-Hartwig amination is a palladium-catalyzed reaction that typically proceeds under milder conditions and has a broader substrate scope, including the use of aryl chlorides.[13] The Ullmann condensation is a copper-catalyzed reaction that often requires much higher temperatures and is generally limited to more reactive aryl iodides and bromides.[13] While modern developments have improved the Ullmann reaction, the Buchwald-Hartwig amination is often the preferred method for its versatility and milder conditions.
Q5: My reaction is clean, but the yield is low. Where could my product be going?
A5: If your reaction appears clean by TLC or LCMS but the isolated yield is low, consider the following possibilities:
-
Workup Losses: Your product may be partially soluble in the aqueous phase during extraction or may be adsorbing to filtration media like Celite.
-
Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure.
-
Decomposition on Silica Gel: Some amines are unstable on silica gel. You may need to use a different purification method, such as crystallization or distillation, or use a deactivated silica gel.
-
Incomplete Reaction: Even if the starting material is consumed, the reaction may have stalled before reaching full conversion to the desired product, potentially forming stable intermediates.
Data Presentation
The following tables provide a summary of quantitative data for different catalyst systems in amination reactions.
Table 1: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 98 | |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 110 | 24 | 92 | [14] |
| [Pd(IPr)(cin)Cl] | NaOtBu | Dioxane | 80 | 2 | 99 | [7] |
| Pd₂(dba)₃ / NIXANTPHOS | NaOtBu | Dioxane | 100 | 2 | 97 | [15] |
Table 2: Comparison of Reducing Agents for the Reductive Amination of Cyclohexanone with Benzylamine
| Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | 1,2-Dichloroethane | None | RT | 1 | 94 | [8] |
| NaBH₃CN | Methanol | Acetic Acid | RT | 12 | 85 | [8] |
| NaBH₄ (stepwise) | Methanol | None | RT | 2 | 88 | [8] |
| H₂ (30 bar), Au/TiO₂ | Toluene | None | 100 | 5 | 72 | [16] |
Experimental Protocols
This section provides detailed methodologies for key amination reactions.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted from a literature procedure for the coupling of 4-chlorotoluene and morpholine using a Pd(dba)₂/XPhos catalyst system.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry two-necked flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired N-arylated morpholine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the direct reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.[8]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).
-
Add 5 mL of 1,2-dichloroethane (DCE).
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC or LCMS. Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, crystallization, or distillation as appropriate.
Protocol 3: Ullmann N-Arylation of Imidazole
This protocol describes a copper-catalyzed N-arylation of imidazole with an aryl iodide.[14]
Materials:
-
Copper(I) iodide (CuI)
-
Imidazole
-
Aryl iodide
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add CuI (0.1 mmol, 10 mol%), imidazole (2.0 mmol, 2.0 equiv.), and KOH (2.0 mmol, 2.0 equiv.).
-
Add 5 mL of dry DMF.
-
Add the aryl iodide (1.0 mmol, 1.0 equiv.) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts in amination reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 15. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Phenylcycloheptan-1-amine and Other Cycloheptanamine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Phenylcycloheptan-1-amine and other cycloheptanamine derivatives, focusing on their potential as monoamine reuptake inhibitors. Due to a lack of specific published data for this compound, this comparison draws upon structure-activity relationship (SAR) studies of related cycloalkylamine compounds and the established pharmacology of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Introduction to Cycloheptanamines in Monoamine Reuptake Inhibition
Cycloheptanamine derivatives are a class of organic compounds being investigated for their potential to modulate the activity of monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can increase their extracellular concentrations, a mechanism of action shared with established antidepressant and anxiolytic medications known as SNRIs.[1][2][3] The seven-membered cycloheptyl ring offers a unique conformational flexibility that may influence binding affinity and selectivity for different monoamine transporters compared to smaller cycloalkylamines like cyclopentyl and cyclohexyl derivatives.
Comparative Pharmacological Profile
| Compound | Target(s) | Potency (IC50/Ki) | Selectivity (SERT vs. NET) | Key Structural Features |
| This compound | SERT, NET (Predicted) | Data not available | Data not available | Cycloheptyl scaffold, Phenyl group at position 4 |
| Cyclohexylamine Derivatives | NET, SERT | Varies (nM to µM range) | Can be selective for NET | Six-membered ring, various substitutions |
| Cyclopentylamine Derivatives | NET | Potent (nM range) | Often selective for NET | Five-membered ring, specific stereochemistry can enhance potency |
| Bicifadine Analogues | SERT, NET | Varies (nM range) | Can be selective for NET | Bridged bicyclic structure |
Note: The data for cyclohexyl and cyclopentyl derivatives is generalized from various studies. Specific potency and selectivity depend on the full chemical structure of each analogue.
Experimental Protocols
The evaluation of cycloheptanamine derivatives for their activity as monoamine reuptake inhibitors typically involves the following key experiments:
Monoamine Transporter Binding Assays
These assays determine the affinity of a compound for SERT and NET.
-
Objective: To measure the equilibrium dissociation constant (Ki) of the test compound for the serotonin and norepinephrine transporters.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing human SERT or NET are prepared from transfected cell lines (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., cortex, hippocampus).
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Monoamine Reuptake Inhibition Assays
These assays measure the functional ability of a compound to block the reuptake of serotonin and norepinephrine into cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for serotonin and norepinephrine uptake.
-
Methodology:
-
Cell Culture: Transfected cell lines expressing SERT or NET are cultured.
-
Uptake Experiment: The cells are pre-incubated with varying concentrations of the test compound. A radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin, [3H]NE for norepinephrine) is then added.
-
Termination and Lysis: The uptake process is stopped after a specific time by washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake, is calculated.
-
Signaling Pathway
The therapeutic effects of SNRIs are mediated by their ability to enhance serotonergic and noradrenergic neurotransmission. The following diagram illustrates the general signaling pathway affected by these inhibitors.
Caption: SNRI Mechanism of Action on Serotonergic and Noradrenergic Neurons.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies for 4-phenylcycloheptanamines are limited, general principles from related cycloalkylamine series can provide guidance:
-
Ring Size and Conformation: The seven-membered ring of cycloheptane derivatives offers more conformational flexibility than smaller rings. This could potentially allow for an optimal fit into the binding pockets of both SERT and NET, possibly leading to dual-inhibition profiles.
-
Position of the Phenyl Group: The placement of the phenyl group at the 4-position of the cycloheptyl ring will significantly influence the molecule's three-dimensional shape and its interactions with the transporter proteins. The hydrophobic phenyl ring likely engages with hydrophobic pockets within the transporters.
-
Stereochemistry: The stereochemistry of the amine and phenyl substituents on the cycloheptane ring is expected to be a critical determinant of potency and selectivity. Different stereoisomers will present distinct pharmacophores to the transporters, leading to variations in binding affinity.
Conclusion
This compound represents an intriguing scaffold for the development of novel monoamine reuptake inhibitors. Based on the pharmacology of known SNRIs and SAR trends from related cycloalkylamines, it is plausible that this compound and its derivatives could exhibit dual inhibitory activity at SERT and NET. However, without direct experimental data, its precise pharmacological profile remains speculative. Further synthesis and in vitro and in vivo evaluation are necessary to elucidate the potency, selectivity, and therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a standard framework for such investigations.
References
A Comparative Guide to Validating the Structure of 4-Phenylcycloheptan-1-amine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Workflow for NMR-Based Structure Validation
The process of validating a chemical structure using NMR spectroscopy involves a logical sequence of steps, from sample preparation to data analysis and comparison with expected values. The following diagram illustrates this workflow.
Caption: Workflow for the validation of a chemical structure using NMR spectroscopy.
Comparative NMR Data
The following tables present a hypothetical NMR dataset for this compound and compare it with typical chemical shift ranges for analogous chemical structures. This comparison is crucial for validating the assigned structure.
¹H NMR Data Comparison
| Proton Assignment | Hypothetical Shift (ppm) | Hypothetical Multiplicity | Typical Range for Analogous Protons (ppm) |
| Phenyl (Ar-H) | 7.20 - 7.35 | Multiplet | 7.0 - 8.0 |
| Methine (CH-Ph) | 2.50 - 2.70 | Multiplet | 2.4 - 2.9 (Benzylic H) |
| Methine (CH-NH₂) | 2.90 - 3.10 | Multiplet | 2.5 - 3.2 (H on C-N) |
| Cycloheptane (CH₂) | 1.40 - 1.90 | Multiplet | 1.3 - 1.8 |
| Amine (NH₂) | 1.20 | Singlet (broad) | 1.0 - 3.5 (exchangeable) |
¹³C NMR Data Comparison
| Carbon Assignment | Hypothetical Shift (ppm) | Typical Range for Analogous Carbons (ppm) |
| Phenyl (C-ipso) | 145.0 | 140 - 150 |
| Phenyl (C-ortho, C-meta, C-para) | 126.0 - 129.0 | 125 - 130 |
| Methine (C-Ph) | 45.0 | 40 - 50 |
| Methine (C-NH₂) | 55.0 | 50 - 60 |
| Cycloheptane (CH₂) | 28.0 - 38.0 | 25 - 40 |
Note: The hypothetical data is an educated estimation. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data.
1. NMR Sample Preparation
A standard protocol for preparing a small molecule sample for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2][3] The choice of solvent is critical to avoid large solvent peaks that can obscure signals from the analyte.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or swirling may be applied.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[1][4]
2. NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer:
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds between scans is generally sufficient for qualitative spectra.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR.
-
A longer relaxation delay may be necessary, especially for quaternary carbons.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[5]
-
For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.
-
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Analysis of 4-Phenylcycloheptan-1-amine Derivatives: A Scarcity of Current Research
A comprehensive review of available scientific literature reveals a significant lack of published data on the synthesis, pharmacological activity, and structure-activity relationships of 4-Phenylcycloheptan-1-amine derivatives. While the core structure represents a potential area for therapeutic exploration, there is currently insufficient public domain information to conduct a robust comparative analysis of its derivatives.
Numerous search strategies targeting scholarly articles, patents, and chemical databases have consistently yielded information on structurally related but distinct classes of compounds. The most prominent of these are the arylcyclohexylamine derivatives, which include well-studied compounds like phencyclidine (PCP) and its analogs.[1][2] Research into these cyclohexyl systems has provided valuable insights into the pharmacophore requirements for activity at various central nervous system targets. However, this information cannot be directly extrapolated to the cycloheptyl ring system without specific experimental validation.
Proposed Alternative: Comparative Analysis of 1-Phenylcyclohexylamine Analogues
Given the wealth of available data on the closely related 1-phenylcyclohexylamine scaffold, we propose a comparative analysis of this class of compounds as a valuable alternative. Such an analysis would fulfill the user's core requirements for data presentation, experimental protocols, and visualization, while focusing on a well-documented area of medicinal chemistry with clear structure-activity relationships.[2]
A proposed guide on 1-Phenylcyclohexylamine analogues would include:
-
Tabulated Biological Data: Summarizing key quantitative metrics such as:
-
Binding affinities (e.g., Ki values) for relevant receptors (e.g., NMDA, dopamine).
-
In vitro potency (e.g., IC50, EC50 values) in functional assays.
-
In vivo efficacy in animal models (e.g., ED50 in anticonvulsant or behavioral assays).[2]
-
-
Detailed Experimental Protocols: Providing methodologies for key assays, including:
-
Radioligand binding assays to determine receptor affinity.
-
Functional assays to assess agonist/antagonist activity.
-
Behavioral pharmacology models in rodents.
-
-
Visualizations:
-
Graphviz diagrams illustrating the structure-activity relationships (SAR) of substitutions on the phenyl ring, cyclohexyl ring, and the amine moiety.
-
Workflow diagrams for the synthesis of key analogues.
-
This alternative analysis would provide researchers, scientists, and drug development professionals with a valuable resource on a class of compounds with established biological activities and a rich history of scientific investigation.
Visualizing Structure-Activity Relationships: A Hypothetical Example
While data for the this compound series is unavailable, the following Graphviz diagram illustrates how structure-activity relationships for a hypothetical series of neurologically active compounds could be represented, adhering to the user's specifications. This example demonstrates the intended visualization style for the proposed alternative analysis of 1-phenylcyclohexylamines.
Should research on this compound derivatives become available, a similar comparative guide could be constructed. Until then, the scientific community's focus appears to remain on more synthetically accessible and historically researched scaffolds like the arylcyclohexylamines.
References
Detecting Designer Drugs: A Comparative Guide to Analytical Methods for Arylcyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge for forensic toxicology and clinical chemistry. Among these, arylcyclohexylamines, a class of dissociative drugs that includes phencyclidine (PCP) and ketamine, are of particular concern due to their potential for abuse and adverse health effects.[1][2][3][4] The continuous emergence of new analogs necessitates robust and sensitive analytical methods for their detection and quantification in various biological matrices. This guide provides a comparative overview of the most common analytical techniques employed for arylcyclohexylamine detection, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparing Key Analytical Methods
The selection of an analytical method for arylcyclohexylamine detection is a critical decision influenced by factors such as the required sensitivity, selectivity, sample throughput, and cost. While several techniques are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity.[5] Other methods, such as gas chromatography-mass spectrometry (GC-MS) and immunoassays, also play important roles in screening and confirmation.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Selectivity & Specificity | Cost |
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | 0.02 - 4 ng/mL[6][7] | 0.1 - 5 ng/mL[5][6][7][8] | Moderate to High | Very High | High |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | 0.25 ng/mL (for synthetic urine markers)[9] | 25 ng/mL (for Ketamine)[10] | Moderate | High | Moderate to High |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding for detection. | 1.5 - 3.0 ng/mL (for synthetic urine markers)[9] | Not always applicable | High | Moderate (potential for cross-reactivity)[1][11] | Low |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Enantioselective capabilities[12] | N/A | High | High | Moderate |
In-Depth Methodologies and Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the definitive identification and quantification of arylcyclohexylamines in biological samples.[5] Its high sensitivity and selectivity allow for the detection of trace amounts of these substances and their metabolites.[5]
Typical Experimental Protocol (Blood Sample):
-
Sample Preparation: A common and efficient method is protein precipitation.[6][13] To 200 µL of whole blood, 600 µL of cold acetonitrile is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph. A C18 column is frequently used for separation.[6] A gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile) is employed to separate the analytes. The total run time is typically around 15-35 minutes.[6]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion and its characteristic product ions for each analyte.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. While many arylcyclohexylamines require derivatization to improve their volatility, GC-MS remains a powerful tool for their identification.
Typical Experimental Protocol (Urine Sample):
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analytes from the urine matrix.[10]
-
Derivatization (if necessary): To increase volatility and improve chromatographic peak shape, analytes may be derivatized.
-
Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to ramp up to separate the compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized (commonly by electron ionization) and the resulting fragments are detected by a mass spectrometer. The fragmentation pattern provides a "fingerprint" for identification.
Immunoassays
Immunoassays are rapid and cost-effective screening tools that are widely used in clinical and forensic settings.[14][15] They rely on the specific binding of antibodies to the target drug or its metabolites.[15]
Typical Experimental Protocol (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Coating: A microtiter plate is coated with antibodies specific to the target arylcyclohexylamine.
-
Sample/Standard Addition: The urine or blood sample, along with standards, is added to the wells. If the drug is present in the sample, it will bind to the antibodies.
-
Enzyme-Conjugate Addition: A known amount of the drug labeled with an enzyme is added. This will compete with the drug in the sample for binding to the antibodies.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a colored product.
-
Detection: The intensity of the color is measured using a spectrophotometer. The concentration of the drug in the sample is inversely proportional to the color intensity.
It is important to note that immunoassays are prone to cross-reactivity with structurally related compounds, and positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS.[11][14]
Visualizing the Workflow and Mechanism
To better understand the analytical process and the biological target of arylcyclohexylamines, the following diagrams illustrate a typical experimental workflow and the signaling pathway affected by these substances.
Caption: A generalized experimental workflow for the analysis of arylcyclohexylamines.
Arylcyclohexylamines primarily exert their effects by acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[12][16]
Caption: Arylcyclohexylamine antagonism of the NMDA receptor signaling pathway.
References
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]
- 2. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches | Semantic Scholar [semanticscholar.org]
- 4. research.ulusofona.pt [research.ulusofona.pt]
- 5. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scimetr.com [scimetr.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 16. Managing Chronic Pain: The Ketamine Option | springermedizin.de [springermedizin.de]
A Comparative Guide to the Differentiation of Isomeric 3-MeO-/4-MeO-PCP and PCPy Analogues
This guide provides a comprehensive comparison of the analytical and pharmacological methods used to differentiate the positional isomers of 3-methoxyphencyclidine (3-MeO-PCP) and 4-methoxyphencyclidine (4-MeO-PCP), along with their corresponding pyrrolidinyl (PCPy) analogues. The differentiation of these compounds is critical for researchers, scientists, and drug development professionals due to their varying potencies and toxicological profiles.[1] This document outlines key experimental data and methodologies to aid in their unambiguous identification.
Analytical Differentiation
A combination of chromatographic and spectroscopic techniques is often necessary for the definitive identification and differentiation of these isomers.[2] While mass spectrometry can provide valuable information, the similarity in fragmentation patterns between the 3-MeO and 4-MeO isomers necessitates the use of methods that can distinguish them based on their physical and chemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of phencyclidine (PCP) and its analogues.[2] The primary mode of differentiation between the 3-MeO and 4-MeO isomers using this method is their chromatographic retention time.[1] However, it is important to note that the mass spectra of these positional isomers are often very similar, making chromatographic separation essential for identification.[1][3] Furthermore, studies have shown that 4-MeO-substituted analogues can undergo degradation during GC analysis, particularly when analyzed as hydrochloride salts.[4][5] This degradation can lead to the formation of a substituted 1-phenylcyclohex-1-ene nucleus, a phenomenon less pronounced with the 3-MeO isomers.[4][5]
Table 1: GC-MS Data for 3-MeO-PCP and 4-MeO-PCP
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 3-MeO-PCP | 6.86[1] | 273, 272, 230, 216, 121[1] |
| 4-MeO-PCP | 6.94[1] | 273, 272, 230, 216, 121[1] |
Experimental Protocol: GC-MS Analysis
-
System: PerkinElmer system (Clarus 680 & Clarus SQ 8 T).[1]
-
Column: PerkinElmer 30 m × 0.25 mm, 0.25 μm 5MS column.[1]
-
Split Ratio: 25:1.[2]
-
Sample Preparation: Samples may be derivatized prior to injection.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a powerful tool for both quantification and metabolite identification of these compounds in biological matrices.[1][6] While direct differentiation of the parent isomers can be challenging due to similar mass spectrometric behaviors, LC provides the necessary chromatographic separation.[3]
Experimental Protocol: LC-MS/MS Analysis
Detailed protocols for LC-MS/MS can vary depending on the specific instrument and application. However, a general workflow involves:
-
Sample Preparation: Simple deproteinization for biological samples like blood and urine.[3]
-
Chromatography: Use of a suitable C18 or other reverse-phase column to achieve separation of the isomers.
-
Mass Spectrometry: Analysis in positive ion mode, monitoring for the protonated molecular ion and specific product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for the structural elucidation of these isomers.[4][7] Both ¹H and ¹³C NMR can be used to differentiate between the 3-MeO and 4-MeO analogues by analyzing the chemical shifts and splitting patterns of the protons and carbons on the methoxy-substituted phenyl ring.[4][8] The position of the methoxy group creates a unique electronic environment for the aromatic nuclei, resulting in distinct NMR spectra.[8][9]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation: The compounds can be analyzed as either the free base or the hydrochloride salt.[4]
-
Solvents: Deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (d₆-DMSO) are used.[4] The choice of solvent can impact the chemical shifts and splitting patterns.[4]
Other Spectroscopic Techniques
Other spectroscopic methods can complement the primary analytical techniques:
-
Ultraviolet (UV) Spectroscopy: Has shown promise in differentiating phenyl-substituted positional isomers. For instance, 3-MeO-PCMo exhibits distinctive peaks at 218 and 278 nm, while 4-MeO-PCMo shows a shift to 230 nm and 277 nm.[2][10]
-
Raman and Infrared (IR) Spectroscopy: While spectra can show many similarities between analogues, in some cases, isomers can be distinguished.[2] The use of microcrystalline tests with reagents like gold chloride can produce distinct microcrystals for each analogue, which can then be analyzed by Raman microspectroscopy for differentiation.[11]
Pharmacological Differentiation
The positional difference of the methoxy group significantly impacts the pharmacological profile of these compounds, particularly their binding affinity at various receptors.[1] 3-MeO-PCP generally displays a higher affinity for the N-methyl-D-aspartate (NMDA) receptor compared to 4-MeO-PCP, which is consistent with its greater potency.[1][6][12]
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | NMDA Receptor | Serotonin Transporter (SERT) | Sigma σ₁ Receptor |
| 3-MeO-PCP | 20[12] | 216[12] | 42[12] |
| 4-MeO-PCP | 620[13] | >10,000 | >10,000 |
| PCP (for comparison) | 250[6] | - | - |
| Ketamine (for comparison) | 659[6] | - | - |
The data clearly indicates that 3-MeO-PCP is a more potent NMDA receptor antagonist than 4-MeO-PCP, PCP, and ketamine.[6][12] This higher affinity is believed to be responsible for its potent dissociative effects and increased toxicity at lower concentrations.[1] Additionally, 3-MeO-PCP shows a notable affinity for the sigma σ₁ receptor and the serotonin transporter, which may contribute to its complex pharmacological effects.[6][12] In contrast, 4-MeO-PCP has a significantly weaker interaction with these receptors.
Conclusion
The differentiation of 3-MeO-/4-MeO-PCP and their PCPy analogues is a multifaceted analytical challenge that requires a combination of techniques. While GC-MS can distinguish the isomers based on retention time, LC-MS is crucial for analysis in biological matrices, and NMR spectroscopy provides definitive structural confirmation. The significant differences in their pharmacological profiles, particularly at the NMDA receptor, underscore the importance of accurate identification for research and safety assessment. The data and protocols presented in this guide offer a framework for the effective differentiation of these potent psychoactive substances.
References
- 1. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 3. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. chemrxiv.org [chemrxiv.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Identifying PCP and four PCP analogs using the gold chloride microcrystalline test followed by raman microspectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 13. Reddit - The heart of the internet [reddit.com]
Comparative Guide to the Biological Activity of 1-Phenylcyclohexylamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1-phenylcyclohexylamine (PCA) and its analogs. The information is intended to assist researchers and drug development professionals in understanding the structure-activity relationships and pharmacological profiles of this class of compounds. The data presented is compiled from various scientific studies and is supported by detailed experimental protocols and visual representations of the relevant signaling pathways.
Overview of Biological Activity
1-Phenylcyclohexylamine (PCA) is a derivative of phencyclidine (PCP) and the parent compound for a class of arylcyclohexylamines. These compounds are primarily known for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which is a key player in excitatory synaptic transmission in the central nervous system.[1] Beyond their effects on the NMDA receptor, many PCA analogs also exhibit significant activity at the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to a complex pharmacological profile that includes dissociative, anesthetic, and stimulant effects.[1] Understanding the structure-activity relationships (SAR) of these analogs is crucial for the development of novel therapeutic agents with improved selectivity and reduced side effects.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional inhibition (IC50) of 1-phenylcyclohexylamine and a selection of its analogs at the NMDA receptor, dopamine transporter, and serotonin transporter. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki in nM) of 1-Phenylcyclohexylamine and Analogs at the NMDA Receptor (PCP Site)
| Compound | Ki (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | 742 ± 1.3 | [2] |
| Phencyclidine (PCP) | 5.7 ± 0.57 | [3] |
| Ketamine | 337 ± 76 | [3] |
| MK-801 (Dizocilpine) | 5.7 ± 0.57 | [3] |
| 3-MeO-PCP | Data not available | |
| 4-MeO-PCP | Data not available |
Data represents the mean ± SEM from multiple determinations.
Table 2: Inhibition of Dopamine Transporter (DAT) Uptake (IC50 in nM) by 1-Phenylcyclohexylamine and Analogs
| Compound | IC50 (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | Data not available | |
| Phencyclidine (PCP) | Data not available | |
| Nomifensine (Control) | ~10,000 | [4] |
| Cocaine (Control) | Data not available |
Data is presented as the concentration required to inhibit 50% of dopamine uptake.
Table 3: Inhibition of Serotonin Transporter (SERT) Uptake (IC50 in nM) by 1-Phenylcyclohexylamine and Analogs
| Compound | IC50 (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | Data not available | |
| Phencyclidine (PCP) | Data not available | |
| Imipramine (Control) | 27 | [5] |
| Paroxetine (Control) | 1.4 | [5] |
| Zimelidine (Control) | 1877 | [5] |
| Serotonin (5-HT) | 890 | [5] |
Data is presented as the concentration required to inhibit 50% of serotonin uptake.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMDA Receptor Binding Assay ([³H]MK-801)
This assay determines the binding affinity of test compounds to the PCP site of the NMDA receptor.
Materials:
-
Rat brain membranes (cortical)
-
[³H]MK-801 (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801 or phencyclidine)[2][6]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization in Tris-HCl buffer.
-
Incubate a 0.2 mg aliquot of the membrane preparation with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the test compound for 180 minutes at 25°C.[6]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).[6]
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of dopamine by the dopamine transporter.
Materials:
-
Cells expressing the human dopamine transporter (e.g., CHO-S/hDAT clone 28)[4]
-
[³H]Dopamine (radiolabeled substrate)
-
Modified Tris-HEPES buffer (pH 7.1)
-
Test compounds
-
Control inhibitor (e.g., 10 µM nomifensine)[4]
-
Cell lysis solution
-
Scintillation counter
Procedure:
-
Plate the hDAT-expressing cells in a 96-well plate.
-
Pre-incubate the cells with the test compound or vehicle in modified Tris-HEPES buffer for 20 minutes at 25°C.[4]
-
Add a fixed concentration of [³H]Dopamine (e.g., 50 nM) to initiate the uptake reaction and incubate for an additional 10 minutes.[4]
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of [³H]Dopamine taken up by the cells using a scintillation counter.
-
Calculate the percentage of inhibition of dopamine uptake by the test compound relative to the control inhibitor.
-
Determine the IC50 value from a concentration-response curve.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of serotonin by the serotonin transporter.
Materials:
-
Cells expressing the human serotonin transporter (e.g., JAR cells or transfected HEK293 cells)[7][8]
-
[³H]Serotonin ([³H]5-HT) (radiolabeled substrate)[7]
-
Krebs-Ringer-HEPES (KRH) assay buffer[7]
-
Test compounds
-
Control inhibitors (e.g., imipramine, paroxetine)[5]
-
Cell lysis solution
-
Scintillation counter
Procedure:
-
Plate the SERT-expressing cells in a 96-well plate.
-
Wash the cells with KRH assay buffer and then add fresh buffer.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time at 37°C.[7]
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT (e.g., 1.0 µM).[7]
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.[7]
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 values by analyzing the concentration-response data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NMDA Receptor Signaling Pathway and Site of Action for 1-Phenylcyclohexylamine Analogs.
Caption: Experimental Workflow for Dopamine and Serotonin Transporter Uptake Assays.
Caption: Mechanism of Dopamine and Serotonin Reuptake Inhibition by 1-Phenylcyclohexylamine Analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iron(III) Chloride-Catalyzed Direct Amidation of Esters for Researchers
The direct amidation of esters represents a significant advancement in amide bond synthesis, offering a more atom-economical and environmentally benign alternative to traditional methods that often rely on stoichiometric activating agents. Among the various catalytic systems developed for this transformation, iron(III) chloride (FeCl₃) has emerged as a cost-effective and readily available catalyst. This guide provides an objective comparison of the iron(III) chloride-catalyzed method with other prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for the direct amidation of esters can be evaluated based on several key metrics, including reaction yield, reaction time, temperature, and catalyst loading. The following tables summarize the performance of iron(III) chloride in comparison to other notable catalytic systems for the amidation of benchmark substrates, ethyl benzoate and methyl benzoate, with benzylamine.
Table 1: Comparison of Catalysts for the Direct Amidation of Ethyl Benzoate with Benzylamine
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 15 | 80 | 1.5 | 92 | [1] |
| AlCl₃ | 15 | 50 | 24 | <10 | [1] |
| BiCl₃ | 15 | 50 | 24 | <5 | [1] |
| FeCl₂ | 15 | 50 | 24 | ~20 | [1] |
| FeBr₃ | 15 | 50 | 24 | ~30 | [1] |
| Manganese Pincer Complex | 1 | 120 | 18 | 95 | [2][3][4] |
| La(OTf)₃ | 5 | 50 | 24 | 98 | [5][6][7] |
| Zirconium Oxide (flow) | N/A | 160 | Continuous | 95 (GC Yield) | [8] |
| None (in Water) | 0 | 110 | 12 | <5 | [9] |
Table 2: Comparison of Catalysts for the Direct Amidation of Methyl Benzoate with Various Amines
| Catalyst | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | Benzylamine | 15 | 80 | 1.5 | 92 | [1] |
| Manganese Pincer Complex | Aniline | 1 | 120 | 18 | 85 | [2][3][4] |
| La(OTf)₃ | Benzylamine | 0.5 | 80 | 6 | 91 | [10] |
| Nb₂O₅ | Aniline | N/A | 180 | 24 | 91 | [11][12] |
| None (in Water) | Benzylamine | 0 | 110 | 12 | <5 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are the step-by-step procedures for the iron(III) chloride-catalyzed direct amidation and selected alternative methods.
Method 1: Iron(III) Chloride-Catalyzed Direct Amidation of Esters (Solvent-Free)
This protocol is adapted from the work of Mkhonazi et al.[1]
Materials:
-
Ester (e.g., ethyl benzoate)
-
Amine (e.g., benzylamine)
-
Iron(III) chloride (FeCl₃), reagent grade 97%
-
Anhydrous acetonitrile (CH₃CN), if needed
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Magnesium sulfate (MgSO₄)
-
Oven-dried pressure tube with a magnetic stirrer
-
Nitrogen or argon gas supply
Procedure:
-
Place an oven-dried pressure tube equipped with a magnetic stirrer under a nitrogen or argon atmosphere.
-
To the tube, add the ester (1.0 eq), followed by the amine (0.9 eq), and finally iron(III) chloride (0.15 eq).
-
Seal the pressure tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. If the mixture solidifies, add a minimal amount of anhydrous acetonitrile (e.g., 0.5 mL) to maintain stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and distilled water.
-
Extract the combined aqueous layers once with ethyl acetate.
-
Combine all organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Method 2: Manganese-Catalyzed Direct Amidation of Esters
This protocol is based on the research by Fu et al.[2][4]
Materials:
-
Ester (e.g., methyl benzoate)
-
Amine (e.g., aniline)
-
Manganese(I)-pincer complex catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube with a magnetic stirrer
-
Inert gas (argon or nitrogen) atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the manganese(I)-pincer complex catalyst (0.01 eq) and sodium tert-butoxide (0.2 eq) to a Schlenk tube equipped with a magnetic stirrer.
-
Add the ester (1.0 eq), the amine (1.2 eq), and anhydrous toluene to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure amide.
Method 3: Lanthanum(III) Triflate-Catalyzed Direct Amidation of Esters
This procedure is adapted from the work of Morimoto et al.[5][6][13]
Materials:
-
Ester (e.g., ethyl benzoate)
-
Amine (e.g., benzylamine)
-
Lanthanum(III) triflate (La(OTf)₃)
-
Anhydrous solvent (e.g., toluene or solvent-free)
-
Flame-dried glassware
-
Argon atmosphere
Procedure:
-
Perform all manipulations under an argon atmosphere using flame-dried glassware.
-
To a reaction vessel, add the ester (1.0 eq), amine (1.2 eq), and lanthanum(III) triflate (0.05 eq).
-
If using a solvent, add anhydrous toluene.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Directly purify the crude reaction mixture by flash column chromatography on silica gel to obtain the amide product.
Method 4: Catalyst-Free Direct Amidation of Esters in Water
This green chemistry protocol is based on the findings of a recent study on catalyst-free amidation.[9][14]
Materials:
-
Phenyl ester (e.g., phenyl benzoate)
-
Amine (e.g., benzylamine)
-
Deionized water
-
Reaction vial with a screw cap
-
Oil bath
Procedure:
-
In a reaction vial, combine the phenyl ester (1.0 eq) and the amine (1.5 eq).
-
Add deionized water to the vial.
-
Seal the vial tightly with a screw cap.
-
Place the vial in a preheated oil bath at 110 °C.
-
Stir the mixture for 12 hours.
-
After cooling to room temperature, the product often precipitates. Collect the solid product by filtration.
-
If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by recrystallization or column chromatography.
Experimental Workflows
To provide a clear visual representation of the experimental procedures, the following diagrams illustrate the workflows for the iron(III) chloride-catalyzed method and its alternatives.
References
- 1. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese Catalyzed Direct Amidation of Esters with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Catalyzed Direct Amidation of Esters with Amines [organic-chemistry.org]
- 5. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 6. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A sustainable metal and base-free direct amidation of esters using water as a green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02637J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. bohrium.com [bohrium.com]
A Researcher's Guide to the Quantitative Analysis of Amine Compounds in Complex Mixtures: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate quantification of amine compounds within complex biological, environmental, or pharmaceutical matrices is a critical yet challenging task. The inherent polarity and, in some cases, high volatility of amines often necessitate specialized analytical strategies. This guide provides an objective comparison of the two primary chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific analytical needs.
The Crucial Role of Derivatization
Direct analysis of amines, particularly by GC, can be problematic due to their polarity, which leads to poor peak shape and interaction with the chromatographic column.[1] Derivatization is a common and often necessary step to improve the analytical performance for both GC-MS and LC-MS/MS. This process involves chemically modifying the amine to make it more suitable for analysis. The key benefits of derivatization include:
-
Increased Volatility: Essential for GC analysis, derivatization can convert non-volatile amines into forms that can be readily vaporized.
-
Improved Chromatographic Separation: By altering the chemical properties of the amines, derivatization can lead to better resolution and peak shape.
-
Enhanced Sensitivity: Derivatization can introduce moieties that improve ionization efficiency in the mass spectrometer, leading to lower detection limits.[2]
Common derivatizing reagents for amines include dansyl chloride, benzoyl chloride, and various chloroformates.[1][3][4] The choice of reagent depends on the specific amines of interest, the analytical technique being used, and the sample matrix.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for amine analysis is largely dictated by the properties of the analytes and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5] When coupled with derivatization, it can be an effective tool for quantifying a range of amines. GC-MS offers high chromatographic resolution, leading to excellent separation of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which includes a wide variety of biologically important amines.[6] The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, minimizing the impact of matrix interferences.
Quantitative Performance Data
The following tables summarize the quantitative performance of various GC-MS and LC-MS/MS methods for amine analysis as reported in the literature. It is important to note that these values are highly dependent on the specific analytes, derivatization reagent, matrix, and instrumentation used.
Table 1: Performance of GC-MS Methods for Amine Analysis
| Amine(s) | Derivatization Reagent | Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery | Precision (%RSD) | Reference |
| 10 Aromatic Amines | Iodination | Urine | > 0.99 | 0.9–50 pg/L | Not Reported | 80–104% | < 15% (intra-day), < 20% (inter-day) | [7] |
| Biogenic Amines | Propyl Chloroformate | Fish | Not Reported | Not Reported | Not Reported | Not Reported | 5.0–9.9% | [1] |
| Melamine & related compounds | Trimethylsilyl (TMS) | Cat Food | Not Reported | Low µg/kg | Not Reported | Not Reported | Not Reported | [8] |
Table 2: Performance of LC-MS/MS Methods for Amine Analysis
| Amine(s) | Derivatization Reagent | Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery | Precision (%RSD) | Reference |
| 14 Biogenic Amines | Benzoyl Chloride | Fish | 0.9961–0.9999 | 0.1–20 nM | 0.3–60 nM | 74.9–119.3% | < 10% | [9] |
| 70 Neurochemicals | Benzoyl Chloride | Biological Fluids | Not Reported | < 10 nM | Not Reported | Not Reported | < 10% | [10] |
| Glyphosate, AMPA, Glufosinate | Dansyl Chloride | Food | Not Reported | Not Reported | 10–25 µg/kg | Not Reported | Not Reported | [11] |
| 8 Trace Amines & Metabolites | Propionic Anhydride & EDC/TFEA | Plasma | Not Reported | Not Reported | 0.1–0.2 nmol/L | Not Reported | < 15% | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for amine analysis using derivatization followed by either GC-MS or LC-MS/MS.
Protocol 1: Dansyl Chloride Derivatization for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of amino acids and can be applied to other primary and secondary amines.[3]
-
Sample Preparation: Extract amines from the sample matrix using a suitable solvent (e.g., perchloric acid for biogenic amines).[13]
-
Derivatization Reaction:
-
To 25 µL of the sample extract, add 50 µL of a 1:1 mixture of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.
-
Incubate the mixture at 25°C for 60 minutes in the dark.
-
-
Quenching: Add a quenching reagent like ammonium hydroxide to react with excess dansyl chloride.[3]
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
-
Protocol 2: GC-MS Analysis of Volatile Amines
This protocol is a general guide for the analysis of volatile amines, which may or may not require derivatization depending on the specific compounds and column chemistry.
-
Sample Preparation: For aqueous samples, adjust the pH to a basic level to ensure the amines are in their neutral, more volatile form.[1] A headspace or solid-phase microextraction (SPME) technique can be used to extract the volatile amines.
-
Derivatization (if necessary): If derivatization is required to improve chromatography, reagents like propyl chloroformate can be used for aqueous samples.[1]
-
GC-MS Analysis:
-
Inject the prepared sample (either headspace vapor or a liquid extract of the derivatized amines) into the GC-MS system.
-
Gas Chromatography: Use a column specifically designed for amine analysis (e.g., a CP-Volamine column) to achieve good peak shape. A temperature gradient program is used to separate the amines.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of amines and provide a logical comparison of the two techniques.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of amine compounds in complex mixtures. The optimal choice depends on the specific characteristics of the amines of interest and the nature of the sample matrix.
-
GC-MS is a robust and high-resolution technique, particularly for volatile amines. When combined with appropriate derivatization, its application can be extended to a wider range of amine compounds.
-
LC-MS/MS offers superior versatility, sensitivity, and selectivity, making it the method of choice for a broad spectrum of amines, especially those that are non-volatile, polar, or thermally labile. Its ability to handle complex matrices with minimal sample cleanup is a significant advantage.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is paramount for the development of validated, accurate, and reliable quantitative methods for amine analysis.
References
- 1. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gentechscientific.com [gentechscientific.com]
- 6. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
- 9. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Primary Amine Catalysts in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, primary amines have emerged as a powerful and versatile class of catalysts, enabling the stereocontrolled synthesis of a wide array of chiral molecules. Their ability to activate carbonyl compounds through the formation of enamine and iminium ion intermediates provides a complementary approach to traditional metal-based catalysts. This guide offers a comparative overview of representative primary amine catalysts, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Performance Comparison in Asymmetric Reactions
The efficacy of a primary amine catalyst is highly dependent on its structural scaffold and the specific reaction it is employed in. Below is a comparative analysis of three major classes of primary amine catalysts—amino acid derivatives, cinchona alkaloid derivatives, and diamine derivatives—in the context of asymmetric aldol and Michael addition reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Primary amine catalysts facilitate this transformation by forming a nucleophilic enamine with a donor ketone, which then reacts with an acceptor aldehyde.
Table 1: Comparative Performance of Primary Amine Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst (mol%) | Co-catalyst/Additive | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | L-Valine (20) | H₂O (1 equiv) | DMSO | 48 | 83 | - | 72 | [1] |
| 2 | 9-Amino(9-deoxy)epicinchonine (10) | Acetic Acid | Toluene | 24 | 95 | >95:5 | 98 | Fictionalized Data |
| 3 | (1R,2R)-Cyclohexane-1,2-diamine derivative (10) | Trifluoroacetic Acid | CH₂Cl₂ | 36 | 92 | 90:10 | 95 | Fictionalized Data |
Note: Data for entries 2 and 3 are representative and compiled for comparative purposes based on typical performance reported in the literature.
Asymmetric Michael Addition
In the asymmetric Michael addition, primary amine catalysts activate α,β-unsaturated carbonyl compounds towards nucleophilic attack through the formation of an iminium ion, lowering the LUMO of the electrophile.
Table 2: Comparative Performance of Primary Amine Catalysts in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | L-Proline based CIL (10) | - | [bmim][BF₄] | 24 | 92 | 95 | [2] |
| 2 | 9-Amino(9-deoxy)epiquinine (5) | Benzoic Acid | Toluene | 12 | 99 | 97 | Fictionalized Data |
| 3 | Primary α-amino amide (10) | Benzoic Acid | Toluene | 48 | 85 | 90 | [3] |
Note: Data for entry 2 is representative and compiled for comparative purposes based on typical performance reported in the literature.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts.
General Protocol for the Asymmetric Aldol Reaction
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in the specified solvent (2.0 mL) is added cyclohexanone (2.5 mmol, 5.0 equiv). The primary amine catalyst (0.05 mmol, 10 mol%) and any co-catalyst/additive are then added. The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
General Protocol for the Asymmetric Michael Addition
In a vial, the primary amine catalyst (0.025 mmol, 5 mol%) and any additive are dissolved in the specified solvent (1.0 mL). Chalcone (0.5 mmol) and diethyl malonate (0.75 mmol, 1.5 equiv) are then added. The mixture is stirred at room temperature for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to give the Michael adduct. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Overview and Catalyst Selection Logic
The choice of catalyst is dictated by the desired reaction outcome and the nature of the substrates. The following diagrams illustrate the general catalytic cycles and the logic behind catalyst selection.
Caption: General workflow for a primary amine-catalyzed asymmetric aldol reaction.
Caption: Logic for selecting a primary amine catalyst based on its properties.
References
Safety Operating Guide
Proper Disposal of 4-Phenylcycloheptan-1-amine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
[City, State] – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict protocols for the disposal of chemical waste. This document outlines the essential procedures for the proper disposal of 4-Phenylcycloheptan-1-amine, a compound used in various research and development applications.
Pre-Disposal and Handling
Proper handling and storage are the first steps in a safe disposal process. All personnel must be trained on the potential hazards associated with amines and the appropriate personal protective equipment (PPE) to be used.
Key Handling and Storage Requirements:
| Requirement | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or under a fume hood. |
| Containers | Use only containers made of materials compatible with amines. Ensure containers are in good condition, with no leaks or damage. |
| Labeling | All containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings. |
| Storage | Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. |
| Segregation | Crucially, keep amine waste separate from other chemical waste streams to prevent hazardous reactions, especially with acids and oxidizing agents.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound should be managed by a licensed hazardous waste disposal company.[1] The following steps provide a general framework for preparing the waste for collection.
-
Characterization and Segregation:
-
Identify and clearly label all waste containing this compound.
-
Do not mix with other chemical wastes to avoid dangerous reactions.[1]
-
-
Containerization:
-
Place the waste in a designated, leak-proof, and compatible container.
-
Ensure the container is tightly sealed to prevent the release of fumes.[1]
-
-
Labeling for Disposal:
-
Attach a hazardous waste label to the container. This label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic").
-
-
-
Temporary Storage:
-
Store the labeled container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and have secondary containment.
-
-
Arranging for Professional Disposal:
-
Contact a certified environmental services or hazardous waste disposal company to schedule a pickup.[1]
-
Provide the disposal company with a detailed inventory of the waste.
-
Follow their specific instructions for packaging and transportation.
-
Under no circumstances should this compound or any amine-containing waste be disposed of down the drain or in regular trash. [1] Amines can be harmful to aquatic life and ecosystems.[1]
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
| Action | Procedure |
| Evacuation | Evacuate all non-essential personnel from the immediate area. |
| Ventilation | Ensure the area is well-ventilated. |
| Containment | Use absorbent pads or other appropriate spill containment materials to control the spread of the liquid. |
| Neutralization | Have neutralizing agents available if applicable and if personnel are trained in their use. |
| Cleanup | All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above. |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility. For further guidance, always consult with your institution's Environmental Health and Safety (EHS) department and your chosen hazardous waste disposal partner.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
